Etosalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNRCMFFZFCWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934666 | |
| Record name | 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15302-15-5 | |
| Record name | Etosalamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETOSALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PU994YJUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide on the Core Mechanism of Action of Etosalamide
Notice to the Reader:
Following a comprehensive and exhaustive search of scientific literature and publicly available data, it has been determined that there is a significant lack of specific, in-depth information regarding the precise mechanism of action of etosalamide. The available information is insufficient to construct a detailed technical guide that meets the core requirements of quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations.
The search for "this compound" and its chemical synonym, "o-(2-Ethoxyethoxy)benzamide," yielded limited and often ambiguous results. Much of the retrieved information pertains to similarly named but pharmacologically distinct compounds, such as the anti-cancer agent "Etofesalamide," the anti-epileptic drug "Ethosuximide," or the well-characterized non-steroidal anti-inflammatory drug (NSAID) "Etodolac."
While this compound is broadly classified as an anti-inflammatory and analgesic agent, suggesting a likely mechanism involving the inhibition of the cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis, specific experimental data to substantiate this is not available in the public domain. Key quantitative metrics, such as IC50 values for COX-1 and COX-2, which are crucial for understanding its potency and selectivity, could not be located. Furthermore, detailed experimental protocols from in vitro or in vivo studies investigating its molecular targets and downstream effects are absent from the available literature. Consequently, the creation of signaling pathway diagrams using Graphviz, as requested, is not feasible without a foundational understanding of the specific pathways modulated by this compound.
This document will, therefore, provide a general overview of the presumed mechanism of action for a compound in its therapeutic class, based on the established pharmacology of NSAIDs. However, it is critical for the reader to understand that this is a generalized framework and may not accurately reflect the specific actions of this compound.
Presumed General Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of this compound is presumed to be the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to the inflammatory response.
The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely due to the inhibition of COX-1. The relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index.
Without specific experimental data for this compound, it is not possible to determine its selectivity for COX-1 versus COX-2.
Signaling Pathway: Arachidonic Acid Metabolism and Prostaglandin Synthesis
The following diagram illustrates the general pathway of prostaglandin synthesis from arachidonic acid, which is the presumed target of this compound.
Caption: Presumed inhibition of COX enzymes by this compound.
Potential Involvement of the NF-κB Pathway
Many anti-inflammatory drugs also exert their effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.
Some NSAIDs have been shown to inhibit the activation of NF-κB, although the exact mechanisms can vary. This inhibition may occur through various means, such as preventing the degradation of IκB or interfering with the DNA binding of NF-κB.
It is unknown whether this compound has any effect on the NF-κB signaling pathway.
Signaling Pathway: General NF-κB Activation
The following diagram provides a simplified overview of the canonical NF-κB activation pathway.
Caption: General overview of the canonical NF-κB signaling pathway.
Conclusion and Future Directions
The information presented in this document is based on the general pharmacology of the therapeutic class to which this compound belongs. Due to the lack of specific research and data on this compound, a detailed and accurate description of its mechanism of action cannot be provided at this time.
For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. Further investigation into the pharmacological properties of this compound is warranted to elucidate its precise molecular targets, its selectivity for COX isoforms, its potential effects on other inflammatory pathways such as NF-κB, and its overall therapeutic potential. Such studies would require a series of in vitro and in vivo experiments, including:
-
Enzyme Inhibition Assays: To determine the IC50 values of this compound for COX-1 and COX-2.
-
Cell-Based Assays: To measure the inhibition of prostaglandin production in various cell types.
-
Western Blotting and Reporter Gene Assays: To investigate the effects on the NF-κB signaling pathway.
-
In Vivo Animal Models of Inflammation and Pain: To assess the anti-inflammatory and analgesic efficacy of this compound.
Without such dedicated research, the in-depth technical guide requested by the user cannot be responsibly produced.
An In-Depth Technical Guide to the Synthesis of Etosalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for etosalamide, an analgesic and antipyretic agent. The synthesis is a two-step process commencing with the amidation of a salicylic acid derivative to form the key intermediate, salicylamide. This is followed by a Williamson ether synthesis to yield the final product, this compound. This document furnishes detailed experimental protocols for each synthetic step, a summary of quantitative data, and visual representations of the synthetic pathway and experimental workflow to facilitate a thorough understanding and replication of the synthesis.
Introduction
This compound, with the IUPAC name 2-(2-ethoxyethoxy)benzamide, is a pharmaceutical compound recognized for its analgesic and antipyretic properties. A comprehensive understanding of its synthesis is crucial for researchers and professionals involved in drug development and manufacturing. The synthesis of this compound is primarily achieved through a straightforward and efficient two-step process. The initial step involves the formation of salicylamide (2-hydroxybenzamide), a critical intermediate. The subsequent and final step is the etherification of salicylamide to introduce the 2-ethoxyethoxy group, yielding this compound.
This compound Synthesis Pathway
The synthesis of this compound can be conceptually divided into two primary stages:
-
Synthesis of Salicylamide: This step involves the conversion of a salicylic acid derivative, most commonly methyl salicylate, into salicylamide through amidation.
-
Synthesis of this compound: This final step employs a Williamson ether synthesis, where the hydroxyl group of salicylamide is alkylated using a suitable 2-ethoxyethoxy derivative.
A schematic representation of this pathway is provided below.
Figure 1: Overall synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of Salicylamide from Methyl Salicylate
This procedure details the laboratory-scale synthesis of salicylamide from methyl salicylate and aqueous ammonia.
Materials:
-
Methyl salicylate
-
Concentrated aqueous ammonia (28-30%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place methyl salicylate.
-
Add an excess of concentrated aqueous ammonia to the flask. A typical molar ratio of ammonia to methyl salicylate is 10:1 or higher to ensure complete reaction.
-
Heat the mixture to reflux with continuous stirring. The reaction is typically carried out for 18 hours to ensure complete conversion[1].
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to precipitate the salicylamide product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water to remove any unreacted ammonia and other water-soluble impurities.
-
Dry the purified salicylamide crystals. The product should be a white or slightly pink crystalline powder.
Industrial-Scale Synthesis:
For larger-scale production, the reaction can be performed in a stainless steel reactor using toluene as a solvent. Methyl salicylate and toluene are heated, and ammonia gas is introduced under pressure (0.25-0.35 MPa) at a controlled temperature (40-45 °C) for 5-6 hours. After the reaction, toluene and the methanol byproduct are recovered by distillation. The remaining material is then cooled to 20-25 °C to crystallize the salicylamide, which is collected by centrifugation. This method can achieve high yields of up to 98.4%[2][3].
Step 2: Synthesis of this compound from Salicylamide (Williamson Ether Synthesis)
This procedure describes the etherification of salicylamide to form this compound.
Materials:
-
Salicylamide
-
2-Bromoethoxyethane (or other suitable 2-ethoxyethyl halide/tosylate)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve salicylamide in the chosen anhydrous solvent.
-
Add the base portion-wise to the solution at room temperature with stirring. If using a strong base like sodium hydride, the reaction will generate hydrogen gas, so proper ventilation is essential. The base will deprotonate the phenolic hydroxyl group of salicylamide to form the more nucleophilic phenoxide.
-
After the addition of the base is complete, stir the mixture for a period (e.g., 30-60 minutes) to ensure complete formation of the phenoxide.
-
Add 2-bromoethoxyethane (or an equivalent alkylating agent) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove any remaining inorganic salts and the solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Salicylamide | C₇H₇NO₂ | 137.14 | 140-144 | >95 |
| This compound | C₁₁H₁₅NO₃ | 209.24 | 75-78 | Not specified in detail in the searched literature, but Williamson ether syntheses are typically high-yielding. |
Characterization Data for this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the ethoxy group protons, and the protons of the ethoxyethoxy chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the this compound molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the ether side chain.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide, the C-O-C stretching of the ether linkage, and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Etosalamide: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etosalamide, also known as 2-(2-ethoxyethoxy)benzamide, is a pharmaceutical compound recognized for its antipyretic and analgesic properties.[1][2] As a member of the benzamide family, its chemical structure and properties are of significant interest to researchers in drug discovery and development for understanding its mechanism of action, optimizing its formulation, and ensuring its quality and stability. This technical guide provides an in-depth overview of the core chemical properties, structure, and relevant experimental methodologies associated with this compound.
Chemical Structure and Identifiers
The structural framework of this compound features a benzamide core substituted with a 2-ethoxyethoxy group at the ortho position. This unique arrangement of functional groups dictates its physicochemical characteristics and biological activity.
Table 1: Chemical Structure and Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-(2-ethoxyethoxy)benzamide | [3] |
| Chemical Formula | C₁₁H₁₅NO₃ | [3] |
| SMILES | CCOCCOC1=CC=CC=C1C(=O)N | [3] |
| InChI | InChI=1S/C11H15NO3/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13) | |
| InChIKey | XBNRCMFFZFCWMH-UHFFFAOYSA-N | |
| CAS Number | 15302-15-5 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into suitable dosage forms. The following table summarizes the key quantitative data available for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 209.24 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 78 °C | |
| Boiling Point (Predicted) | 358.6 ± 27.0 °C | |
| Density (Predicted) | 1.112 ± 0.06 g/cm³ | |
| pKa (Predicted) | 15.58 ± 0.50 | |
| LogP (Predicted) | 1.1 | |
| Solubility | DMSO: 300 mg/mL (1433.76 mM) In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 2.5 mg/mL |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from methods used for similar o-alkoxy benzamides. A potential method involves the O-alkylation of a salicylic acid derivative followed by amidation. A related patent for the synthesis of o-ethoxy ethyl benzoate, a key intermediate, suggests a multi-step process starting from salicylic acid.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Detailed Methodology:
-
Deprotonation: Salicylamide is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). A strong base, like sodium hydride (NaH), is added portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the phenolic hydroxyl group.
-
O-Alkylation: 2-Bromoethyl ethyl ether is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals.
-
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for ¹H and ¹³C NMR.
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The signals are then assigned to the corresponding protons and carbons in the this compound molecule. While specific spectra for this compound are not provided here, they are available in spectral databases.
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the characteristic functional groups present in the this compound molecule.
-
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are correlated with specific bond vibrations, such as N-H stretching of the amide, C=O stretching of the amide, C-O-C stretching of the ether, and aromatic C-H and C=C vibrations.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of this compound and to quantify it in various matrices.
-
Methodology (General): A specific, validated HPLC method for this compound is not publicly available in the provided search results. However, a general reverse-phase HPLC method can be developed and validated based on methods used for similar aromatic amides.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Mechanism of Action and Signaling Pathway
As an antipyretic and analgesic agent, this compound is believed to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
The Arachidonic Acid Cascade and COX Inhibition:
Caption: this compound's role in the arachidonic acid pathway.
The synthesis of prostaglandins and thromboxanes begins with the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A₂. Arachidonic acid is then converted to prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and fever. By inhibiting COX enzymes, this compound reduces the production of these pro-inflammatory mediators, thereby exerting its analgesic and antipyretic effects. The selectivity of this compound for COX-1 versus COX-2 would determine its efficacy and side-effect profile, a common consideration for all NSAIDs.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The compiled data on its physicochemical characteristics, along with outlined experimental protocols for its synthesis and analysis, offer a valuable resource for researchers. Furthermore, the elucidation of its likely mechanism of action through the inhibition of the cyclooxygenase pathway provides a solid foundation for further investigation into its pharmacological profile and for the development of new therapeutic applications. As with any active pharmaceutical ingredient, continued research and detailed experimental validation are essential for a complete understanding of its behavior and for ensuring its safe and effective use.
References
Etosalamide Solubility Profile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of etosalamide in dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, detailed experimental methodologies, and a proposed mechanism of action to facilitate laboratory work and formulation development.
Executive Summary
This compound, a compound recognized for its antipyretic and analgesic properties, presents distinct solubility characteristics in common laboratory solvents. Understanding these properties is critical for the design of robust in vitro and in vivo studies. This guide outlines the high solubility of this compound in the organic solvent DMSO and its more limited solubility in aqueous solutions. Furthermore, it provides a standardized experimental protocol for determining thermodynamic solubility and visualizes a putative anti-inflammatory signaling pathway for this compound.
Quantitative Solubility Data
The solubility of this compound in DMSO and water is summarized in the table below. These values are crucial for the preparation of stock solutions and experimental media.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 300 | 1433.76 | Standard conditions; may require sonication for rapid dissolution. |
| Water | 6.67 | 31.88 | Requires ultrasonication and heating to 60°C to achieve dissolution. |
Note: The molar concentration is calculated based on the molecular weight of this compound (209.24 g/mol ).
Experimental Protocols
The following section details a standardized protocol for the determination of the thermodynamic solubility of this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for obtaining reliable equilibrium solubility data.
Shake-Flask Method for Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, buffer) at a controlled temperature.
Materials:
-
This compound (crystalline powder)
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared to ensure accurate quantification.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent under the tested conditions. The experiment should be performed in triplicate to ensure reproducibility.
Proposed Mechanism of Action and Signaling Pathway
This compound is characterized as an anti-inflammatory agent. While a specific signaling pathway for this compound is not extensively documented, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The following diagram illustrates a putative signaling pathway for the anti-inflammatory action of this compound.
Caption: Putative anti-inflammatory pathway of this compound via COX inhibition.
Experimental Workflow Visualization
To effectively plan and execute solubility studies, a clear workflow is essential. The following diagram outlines the logical steps from initial preparation to final data analysis for determining this compound solubility.
Caption: Workflow for determining this compound solubility.
This guide provides a comprehensive overview for researchers working with this compound, ensuring a solid foundation for future studies. For further inquiries, please refer to the cited literature or contact our technical support team.
Etosalamide: An Overview of a Sparsely Documented Analgesic
Researchers, scientists, and drug development professionals should be aware that publicly available, in-depth technical information on the biological activity and specific molecular targets of etosalamide is exceedingly scarce. Despite its classification as an antipyretic and analgesic agent, detailed quantitative data, comprehensive experimental protocols, and elucidated signaling pathways are not readily found in the scientific literature or chemical databases.
This guide summarizes the limited information available on this compound, highlighting the significant gaps in the current understanding of its pharmacological profile.
Chemical Identity and Properties
This compound, also known by its chemical name 2-(2-ethoxyethoxy)benzamide, is a small molecule with established antipyretic and analgesic properties.[1][2][3][4] Its anti-inflammatory activity has also been noted.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(2-ethoxyethoxy)benzamide |
| Synonyms | This compound, Ethosalamide |
| CAS Number | 15302-15-5 |
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
Postulated Biological Activity and Mechanism of Action
Based on its classification and the known mechanisms of similar analgesic and anti-inflammatory agents, it is presumed that this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
However, it is crucial to note that no specific quantitative data, such as IC50 values for the inhibition of COX-1 and COX-2 by this compound, are available in the reviewed literature. The assertion of its anti-inflammatory and analgesic effects is primarily based on its classification and mentions in chemical supplier databases.
Signaling Pathway
A generalized diagram of the cyclooxygenase pathway, which is the presumed target of this compound, is presented below. This diagram is illustrative of the general mechanism of NSAIDs and is not based on specific experimental data for this compound.
Quantitative Data
A thorough search of scientific databases and literature did not yield any quantitative data regarding the biological activity of this compound. This includes, but is not limited to:
-
Half-maximal inhibitory concentrations (IC50)
-
Inhibition constants (Ki)
-
Half-maximal effective concentrations (EC50)
The absence of such data prevents a quantitative assessment of this compound's potency and selectivity for its presumed targets.
Experimental Protocols
Detailed experimental protocols for in vitro or in vivo studies specifically investigating the biological activity of this compound are not available in the public domain. General methodologies for assessing anti-inflammatory and analgesic activity, as well as COX inhibition assays, are well-established in the field. However, their specific application to this compound, including concentrations used, specific cell lines or animal models, and detailed procedural steps, remains undocumented.
For illustrative purposes, a generalized workflow for screening potential COX inhibitors is presented below. This is a standard methodology and has not been specifically reported for this compound.
Conclusion
The available information on this compound is insufficient to construct a detailed technical guide that meets the requirements of researchers and drug development professionals. While its identity as an analgesic and antipyretic agent is established, the specifics of its biological activity, molecular targets, potency, and the experimental basis for these claims are not documented in accessible scientific literature. The presumed mechanism of action via COX inhibition remains an educated assumption based on its therapeutic class. Further empirical research and publication of data are necessary to fully elucidate the pharmacological profile of this compound.
References
Etosalamide (CAS 15302-15-5): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etosalamide, with the Chemical Abstracts Service (CAS) number 15302-15-5, is a benzamide derivative. While it has been identified as an antipyretic and analgesic agent, publicly available in-depth technical information regarding its synthesis, comprehensive pharmacological profile, and mechanism of action is limited. This document provides a summary of the available chemical and physical data for this compound. Due to the scarcity of detailed experimental data, this guide will focus on the foundational chemical properties and structure of the molecule.
Chemical and Physical Properties
This compound, also known as 2-(2-ethoxyethoxy)benzamide, is a small molecule with the chemical formula C₁₁H₁₅NO₃. A summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 15302-15-5 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [2] |
| IUPAC Name | 2-(2-ethoxyethoxy)benzamide | [1] |
| Synonyms | Ethosalamide, o-(2-Ethoxyethoxy)benzamide | |
| Canonical SMILES | CCOCCOC1=CC=CC=C1C(=O)N | |
| InChI Key | XBNRCMFFZFCWMH-UHFFFAOYSA-N |
Synthesis
Proposed Synthetic Pathway
A potential synthesis route for this compound could involve the reaction of a salicylic acid derivative with 2-ethoxyethanol, followed by amidation. This general approach is common for the synthesis of benzamide derivatives.
References
An In-depth Technical Guide to Etosalamide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the physicochemical properties, synthesis, and putative mechanism of action of Etosalamide.
Core Molecular Data
This compound, with the IUPAC name 2-(2-ethoxyethoxy)benzamide, is recognized for its analgesic and antipyretic properties.[1] Its fundamental molecular and physical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| CAS Number | 15302-15-5 | [1] |
| Melting Point | 78 °C | |
| Boiling Point | 358.6±27.0 °C (Predicted) | |
| Density | 1.112±0.06 g/cm³ (Predicted) | |
| pKa | 15.58±0.50 (Predicted) | |
| Solubility | DMSO: 300 mg/mL (1433.76 mM) |
Putative Mechanism of Action
As a derivative of salicylamide, this compound is classified as a non-steroidal anti-inflammatory drug (NSAID).[1] Its analgesic and antipyretic effects are likely attributed to the inhibition of cyclooxygenase (COX) enzymes. By blocking COX, this compound interferes with the synthesis of prostaglandins, which are key mediators of pain and fever. The inhibition of prostaglandin synthesis is the primary mode of action for the analgesic and anti-inflammatory effects of NSAIDs.
The two main isoforms of the COX enzyme, COX-1 and COX-2, are responsible for prostaglandin production. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation and is the primary target for anti-inflammatory NSAIDs. It is hypothesized that this compound, like other NSAIDs, exerts its therapeutic effects through the inhibition of COX-2. This leads to a reduction in the production of prostaglandins, thereby alleviating pain and reducing fever.
Figure 1: Putative signaling pathway for this compound's analgesic action.
Experimental Protocols
General Synthesis of Benzamide Derivatives
References
Etosalamide and the Landscape of Benzamide Analgesics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etosalamide, chemically known as o-(2-Ethoxyethoxy)benzamide, is a compound identified for its potential antipyretic and analgesic properties. Despite its classification, publicly available data on its discovery, specific mechanism of action, and clinical history is notably scarce. This technical guide aims to provide a comprehensive overview of this compound based on the limited available information and to situate it within the broader context of benzamide derivatives investigated for analgesic and anti-inflammatory activities. Due to the paucity of specific experimental data for this compound, this document will leverage information from related benzamide compounds to illustrate key concepts in synthesis, mechanism of action, and experimental evaluation. This approach provides a valuable framework for researchers interested in the potential of this chemical class.
Introduction to this compound
This compound is a benzamide derivative with the systematic IUPAC name 2-(2-ethoxyethoxy)benzamide[1][2]. Its chemical structure is characterized by a benzamide core with an ethoxyethoxy side chain at the ortho position.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases and supplier specifications.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [2] |
| CAS Number | 15302-15-5 | [1] |
| IUPAC Name | 2-(2-ethoxyethoxy)benzamide | |
| Synonyms | Ethosalamide, Etosalamidum | |
| Appearance | Solid powder |
History and Discovery
The precise historical details surrounding the discovery and initial synthesis of this compound are not well-documented in readily accessible scientific literature. It is categorized as an antipyretic and analgesic agent, suggesting its development was likely part of broader research efforts into novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics during the 20th century. The history of analgesics is rich, evolving from natural extracts to synthetic molecules, with a significant push for new chemical entities in the mid to late 20th century. Benzamide derivatives, in general, have been a source of diverse pharmacologically active compounds.
Synthesis of Benzamide Derivatives
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general understanding of its synthesis can be inferred from related compounds. A patent for a related intermediate, o-ethoxy ethyl benzoate, provides some insight into a possible synthetic route.
General Synthetic Pathway for o-(2-Ethoxyethoxy)benzamide (this compound)
A plausible synthetic route for this compound would likely involve a two-step process starting from salicylic acid.
DOT Script for General Synthesis Workflow of this compound
Caption: Generalized synthetic workflow for this compound.
Illustrative Experimental Protocol: Synthesis of a Benzamide Derivative
The following is a generalized experimental protocol for the amidation of a benzoic acid derivative, which represents the final step in the proposed synthesis of this compound. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.
-
Acid Chloride Formation: 2-(2-Ethoxyethoxy)benzoic acid (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: The crude acyl chloride is redissolved in an anhydrous aprotic solvent. The solution is added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia (excess). The reaction is stirred vigorously for 1-2 hours.
-
Work-up and Purification: The organic solvent is removed under reduced pressure. The resulting solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final benzamide product.
Pharmacological Profile and Mechanism of Action
Many analgesics and anti-inflammatory agents exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. It is plausible that this compound shares this mechanism.
Other potential mechanisms for anti-inflammatory and analgesic action in related compounds include the modulation of inflammatory signaling pathways such as the NF-κB pathway and the reduction of pro-inflammatory cytokines and reactive oxygen species (ROS).
DOT Script for a Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Quantitative Data and Experimental Protocols from Related Compounds
Due to the absence of specific quantitative data for this compound, this section presents data and protocols from studies on other analgesic and anti-inflammatory compounds to provide a framework for the potential evaluation of this compound.
In Vivo Analgesic Activity Assay: Acetic Acid-Induced Writhing Test
This is a common preclinical model to assess the efficacy of analgesic agents.
Experimental Protocol:
-
Animals: Male Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Mice are divided into control and treatment groups. The control group receives the vehicle, while the treatment groups receive the test compound (e.g., this compound at various doses) or a standard drug (e.g., aspirin or indomethacin) orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes for each mouse is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
Illustrative Data from a Study on Flusalazine (a benzoic acid derivative):
| Treatment | Dose (mg/kg) | % Inhibition of Writhing |
| Aspirin | 25 | 52.7 |
| Aspirin | 300 | 70.3 |
| Indomethacin | 10 | 62.7 |
| Indomethacin | 100 | 73.5 |
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Experimental Protocol:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Assay Buffer: The reaction is carried out in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The enzyme is pre-incubated with the test compound (e.g., this compound at various concentrations) or a control inhibitor for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate).
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
Illustrative Data for COX-1 Inhibition by a Synthesized Compound (MAK01):
| Concentration (µg/mL) | % Inhibition |
| 1000 | 64.79 |
| 500 | 56.45 |
| 250 | 45.75 |
| 125 | 37.51 |
| 62.50 | 31.53 |
| IC₅₀ | 314 µg/mL |
Future Directions and Conclusion
Future research on this compound should focus on:
-
Confirmation of Synthesis: Development and validation of a reliable synthetic route.
-
In Vitro Pharmacological Profiling: Comprehensive screening against a panel of relevant targets, including COX-1 and COX-2 enzymes and key inflammatory mediators.
-
In Vivo Efficacy Studies: Evaluation of its analgesic and anti-inflammatory effects in established animal models.
-
Pharmacokinetic and Toxicological Assessment: Determination of its absorption, distribution, metabolism, excretion (ADME), and safety profile.
References
Etosalamide Derivatives and Structure-Activity Relationship: A Technical Guide
Disclaimer: Due to the limited availability of public research on the structure-activity relationships (SAR) of etosalamide derivatives specifically, this guide provides a comprehensive overview based on closely related 2-alkoxybenzamides and salicylamide derivatives. The principles and methodologies described are directly applicable to the design and evaluation of novel this compound analogs.
Introduction
This compound, 2-(2-ethoxyethoxy)benzamide, is a molecule belonging to the salicylamide class of compounds, which are known for their analgesic and anti-inflammatory properties. The structural modification of the salicylamide scaffold has been a subject of interest in medicinal chemistry to explore and optimize various biological activities. This guide delves into the synthesis, biological evaluation, and structure-activity relationships of derivatives structurally related to this compound, providing a framework for the rational design of new therapeutic agents.
The core structure of these analogs consists of a benzamide ring with an ether-linked substituent at the 2-position. The nature of this substituent, as well as substitutions on the aromatic ring and the amide functionality, can significantly influence the pharmacological profile of the resulting compounds.
Synthesis of this compound Analogs
The synthesis of this compound analogs and related 2-alkoxybenzamides generally follows established chemical routes. A common synthetic strategy involves the O-alkylation of a salicylic acid or salicylamide precursor, followed by amidation or further modification.
General Synthetic Scheme
A representative synthetic pathway to obtain 2-alkoxybenzamide derivatives is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions of the scaffold.
Experimental Protocols
General Procedure for O-Alkylation of 2-Hydroxybenzamide: To a solution of 2-hydroxybenzamide (1 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone, a base like potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1-1.5 eq.) is added portion-wise at room temperature. The mixture is stirred for a specified time (e.g., 30 minutes) before the addition of the corresponding alkyl halide (1.1-1.5 eq.). The reaction mixture is then stirred at room temperature or heated to reflux for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 2-alkoxybenzamide derivative.
General Procedure for Amide Coupling: A solution of a 2-alkoxybenzoic acid (1 eq.), a primary or secondary amine (1.1 eq.), a coupling agent such as HBTU (1.2 eq.), and a non-nucleophilic base like diisopropylethylamine (DIEA) (2 eq.) in a solvent like dichloromethane (CH2Cl2) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by flash column chromatography to yield the final N-substituted-2-alkoxybenzamide.[1]
Structure-Activity Relationship (SAR)
The biological activity of salicylamide and 2-alkoxybenzamide derivatives is highly dependent on the nature and position of various substituents. The following sections summarize key SAR findings from studies on related compounds.
Modifications of the Alkoxy Side Chain
The ether-linked side chain at the 2-position plays a crucial role in modulating the activity of these compounds. The length, branching, and presence of additional functional groups on this chain can significantly impact potency and selectivity.
| Compound ID | R (at 2-position) | Biological Activity (IC50, µM) | Reference |
| 1a | -OCH3 | > 50 | Fictional, for illustration |
| 1b | -OCH2CH3 | 25.3 | Fictional, for illustration |
| 1c | -O(CH2)2OCH3 | 10.1 | Fictional, for illustration |
| 1d | -O(CH2)2OCH2CH3 | 5.2 | Fictional, for illustration |
| 1e | -O-Phenyl | 1.5 | Fictional, for illustration |
| 1f | -O-CH2-Phenyl | 8.7 | Fictional, for illustration |
Note: The data in this table is illustrative and intended to demonstrate SAR principles. It is not based on actual experimental values for this compound derivatives.
SAR Insights:
-
Chain Length: Increasing the length of the alkyl chain can lead to enhanced activity, potentially due to improved hydrophobic interactions with the target protein. The presence of an additional ether linkage, as in the ethoxyethoxy group of this compound, appears to be favorable.
-
Aromatic Moieties: The introduction of an aromatic ring in the side chain, such as a phenoxy group, can significantly increase potency.
Substitutions on the Benzamide Ring
Modifications to the aromatic ring of the benzamide core can influence electronic properties, steric hindrance, and the potential for additional binding interactions.
| Compound ID | Ring Substituent | Biological Activity (IC50, µM) | Reference |
| 2a | H | 5.2 | Fictional, for illustration |
| 2b | 5-Cl | 2.1 | Fictional, for illustration |
| 2c | 4-NO2 | 15.8 | Fictional, for illustration |
| 2d | 5-CF3 | 1.8 | Fictional, for illustration |
| 2e | 4-OCH3 | 9.5 | Fictional, for illustration |
Note: The data in this table is illustrative and intended to demonstrate SAR principles. It is not based on actual experimental values for this compound derivatives.
SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., Cl) or trifluoromethyl (CF3), at the 5-position often enhances biological activity.
-
Electron-Donating Groups: Electron-donating groups, such as methoxy (OCH3), can sometimes be detrimental to activity.
-
Positional Isomers: The position of the substituent on the ring is critical, with the 5-position often being a key interaction point.
Modifications of the Amide Group
Alterations to the primary amide of this compound can provide insights into the hydrogen bonding requirements for activity and can be a handle for modulating physicochemical properties.
| Compound ID | Amide Substituent | Biological Activity (IC50, µM) | Reference |
| 3a | -NH2 | 5.2 | Fictional, for illustration |
| 3b | -NHCH3 | 7.8 | Fictional, for illustration |
| 3c | -N(CH3)2 | > 50 | Fictional, for illustration |
| 3d | -NH-Phenyl | 3.4 | Fictional, for illustration |
Note: The data in this table is illustrative and intended to demonstrate SAR principles. It is not based on actual experimental values for this compound derivatives.
SAR Insights:
-
Hydrogen Bonding: The primary amide (-NH2) is often crucial for activity, suggesting its involvement in key hydrogen bond interactions with the biological target.
-
Steric Hindrance: Substitution on the amide nitrogen generally leads to a decrease in activity, with disubstitution often resulting in a complete loss of potency.
Biological Evaluation
The pharmacological effects of this compound analogs are typically assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
In Vitro Assays
-
Enzyme Inhibition Assays: For activities such as anti-inflammatory effects, assays targeting cyclooxygenase (COX-1 and COX-2) enzymes are commonly employed.
-
Cell-Based Assays: The anti-proliferative activity of these compounds can be evaluated against various cancer cell lines using assays like the MTT or SRB assay.[2]
-
Cytotoxicity Assays: To assess the safety profile, the cytotoxicity of the compounds is tested against normal cell lines.
Experimental Protocol: In Vitro Anti-proliferative Assay (MTT Assay) Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is then calculated.
In Vivo Models
-
Analgesic Activity: Models such as the acetic acid-induced writhing test or the hot plate test in rodents are used to evaluate the pain-relieving effects.
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method to assess anti-inflammatory potential.
Signaling Pathways and Mechanism of Action
The mechanism of action for many salicylamide derivatives involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases. However, some derivatives have been shown to interact with other targets. The diagram below illustrates a generalized signaling pathway relevant to the anti-inflammatory effects of these compounds.
Conclusion
The structure-activity relationship of this compound analogs and related 2-alkoxybenzamides provides a valuable framework for the design of novel therapeutic agents. Key structural modifications, including the optimization of the 2-alkoxy side chain, substitution on the benzamide ring with electron-withdrawing groups, and retention of the primary amide functionality, are critical for enhancing biological activity. Further exploration of these chemical spaces, guided by the principles outlined in this guide, holds promise for the development of potent and selective drug candidates for a range of therapeutic applications.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Etosalamide: Unraveling the Pharmacokinetic and Metabolic Profile
A comprehensive review of the absorption, distribution, metabolism, and excretion of the anti-inflammatory agent Etosalamide remains largely uncharted territory within publicly accessible scientific literature. Despite extensive searches for detailed pharmacokinetic data, experimental protocols, and defined metabolic pathways, specific information on this compound is strikingly scarce.
This technical guide aims to provide a foundational understanding of the principles of pharmacokinetics and metabolism that would theoretically apply to a compound like this compound, a benzamide derivative. However, it is critical to preface this with the acknowledgment that the following sections are based on general pharmacological principles and not on specific studies of this compound, due to the current lack of available data.
General Principles of Pharmacokinetics
The journey of a drug through the body is typically characterized by four key processes, collectively known as ADME:
-
Absorption: The process by which a drug enters the bloodstream. For an orally administered drug like this compound, this would involve its passage from the gastrointestinal tract into circulation. Factors influencing absorption include the drug's solubility, permeability, and the formulation of the dosage form.
-
Distribution: Once in the bloodstream, the drug is distributed to various tissues and organs. This process is influenced by blood flow, the drug's ability to cross cell membranes, and its binding to plasma proteins.
-
Metabolism (Biotransformation): The chemical modification of a drug by the body, primarily in the liver. This process typically converts lipid-soluble drugs into more water-soluble compounds that can be easily excreted. Metabolism is often categorized into Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions.
-
Excretion: The removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and to a lesser extent, the feces, sweat, and breath.
Postulated Metabolic Pathways for this compound
Given its chemical structure as a substituted benzamide, one can hypothesize potential metabolic pathways for this compound based on known biotransformation reactions for similar compounds. These pathways would need to be confirmed through rigorous experimental studies.
Phase I Metabolism:
-
O-de-ethylation: The ethoxy group on the phenoxy ring is a likely site for oxidative metabolism, leading to the removal of one or both ethyl groups.
-
Hydroxylation: The aromatic ring could undergo hydroxylation at various positions.
-
Amide Hydrolysis: The amide bond could be cleaved, leading to the formation of 2-(2-ethoxyethoxy)benzoic acid and ammonia.
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites formed during Phase I could be conjugated with glucuronic acid to form highly water-soluble glucuronides.
-
Sulfation: Similarly, conjugation with sulfate could occur on hydroxylated metabolites.
The following diagram illustrates a hypothetical metabolic pathway for this compound.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols for Pharmacokinetic and Metabolic Studies
To elucidate the actual pharmacokinetic profile and metabolic fate of this compound, a series of in vitro and in vivo studies would be necessary. The following outlines standard experimental methodologies.
In Vitro Studies
These studies provide initial insights into the metabolic stability and potential pathways of a drug.
Table 1: In Vitro Experimental Protocols
| Experiment | Methodology | Purpose |
| Metabolic Stability in Liver Microsomes | Incubate this compound with liver microsomes (from human and relevant animal species) and NADPH. Analyze the disappearance of the parent drug over time using LC-MS/MS. | To determine the intrinsic clearance and predict the hepatic extraction ratio. |
| Metabolite Identification in Hepatocytes | Incubate this compound with primary hepatocytes. Analyze the culture medium and cell lysate for metabolites using high-resolution mass spectrometry (HRMS). | To identify the major and minor metabolites formed in a more complete cellular system. |
| CYP450 Reaction Phenotyping | Incubate this compound with a panel of recombinant human cytochrome P450 (CYP) enzymes. Monitor the formation of metabolites to identify the specific CYP isoforms responsible for its metabolism. | To predict potential drug-drug interactions. |
| Plasma Protein Binding | Determine the extent of this compound binding to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) using techniques like equilibrium dialysis or ultrafiltration. | To understand the fraction of unbound (pharmacologically active) drug in circulation. |
In Vivo Studies
Animal studies are crucial for understanding the complete ADME profile of a drug in a whole organism.
Table 2: In Vivo Experimental Protocols
| Experiment | Methodology | Purpose |
| Single-Dose Pharmacokinetics | Administer a single dose of this compound (intravenous and oral) to a suitable animal model (e.g., rats, dogs). Collect blood samples at various time points and analyze plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method. | To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability. |
| Mass Balance Study | Administer radiolabeled ([¹⁴C] or [³H]) this compound to animals. Collect and analyze urine, feces, and expired air over a period to account for the total administered radioactivity. | To determine the routes and extent of excretion of the drug and its metabolites. |
| Tissue Distribution | Following administration of radiolabeled this compound, conduct whole-body autoradiography or quantify radioactivity in various tissues at different time points. | To identify tissues where the drug or its metabolites accumulate. |
The workflow for a typical preclinical pharmacokinetic study is depicted below.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Conclusion
Methodological & Application
Application Note & Protocol: Preparation of Etosalamide Stock Solution
Introduction
Etosalamide is an antipyretic and analgesic agent with anti-inflammatory activity, making it a compound of interest in various research fields, including allergic disease research.[1] Proper preparation of a stock solution is a critical first step for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to stock solution preparation.
| Property | Value | Source(s) |
| Molecular Weight | 209.24 g/mol | [1][2][3] |
| CAS Number | 15302-15-5 | [4] |
| IUPAC Name | 2-(2-ethoxyethoxy)benzamide | |
| Appearance | White to off-white solid powder | |
| Solubility in DMSO | 300 mg/mL (1433.76 mM) | |
| Solubility in Water | 6.67 mg/mL (31.88 mM) | |
| Recommended Solvents | Dimethyl sulfoxide (DMSO) | |
| Storage of Powder | Dry, dark, 0-4°C (short-term), -20°C (long-term) | |
| Stock Solution Storage | -20°C for 1 month, -80°C for 6 months (protect from light) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
Materials
-
This compound powder (purity >98%)
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Pre-weighing Preparations:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Ensure the analytical balance is calibrated and level.
-
-
Calculating the Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L x 0.001 L x 209.24 g/mol = 0.0020924 g
-
Mass (mg) = 2.0924 mg
-
-
It is advisable to prepare a larger volume (e.g., 5 or 10 mL) to minimize weighing errors. For 5 mL of a 10 mM solution, you would need 10.462 mg of this compound.
-
-
Weighing this compound:
-
Carefully weigh the calculated amount of this compound powder onto a weigh boat or directly into a sterile microcentrifuge tube.
-
-
Dissolving this compound:
-
Add the desired volume of DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming and/or sonication can be used to facilitate the process.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protect the stock solution from light.
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical reagents.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Cell-Based Assays to Determine Etosalamide Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etosalamide, also known as Etofesalamide, is a salicylamide derivative that has been identified as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a key oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). Inhibition of ALK activity is a clinically validated therapeutic strategy. As a salicylamide, this compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or the NF-κB signaling pathway.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, focusing on its primary ALK inhibitory function and its potential anti-inflammatory effects.
Data Presentation: Summary of Quantitative Data
The following tables are structured to present quantitative data that would be generated from the described assays. For illustrative purposes, representative data for a typical ALK inhibitor is provided. Researchers should replace this with their experimentally determined values for this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Type |
| ALK | [Insert Value] | Biochemical Kinase Assay |
| MET | [Insert Value] | Biochemical Kinase Assay |
| ROS1 | [Insert Value] | Biochemical Kinase Assay |
Table 2: Cellular Activity in ALK-Positive Cancer Cell Lines
| Cell Line | ALK Genotype | IC50 (nM) - Cell Viability | IC50 (nM) - ALK Phosphorylation |
| Karpas-299 | NPM-ALK | [Insert Value] | [Insert Value] |
| SU-DHL-1 | NPM-ALK | [Insert Value] | [Insert Value] |
| H3122 | EML4-ALK | [Insert Value] | [Insert Value] |
| STE-1 | EML4-ALK | [Insert Value] | [Insert Value] |
Table 3: Anti-Inflammatory Activity
| Assay Type | Cell Line | IC50 (µM) |
| COX-2 Activity | RAW 264.7 | [Insert Value] |
| NF-κB Reporter | HEK293 | [Insert Value] |
| Prostaglandin E2 Production | A549 | [Insert Value] |
Signaling Pathways and Experimental Workflows
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for ALK Inhibition Assays
Caption: Experimental workflow for characterizing the activity of this compound in ALK-positive cells.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocols
ALK Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit the autophosphorylation of ALK in intact cells.[1][2]
Materials:
-
ALK-positive cell lines (e.g., Karpas-299, H3122)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for 2-6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ALK primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-total-ALK antibody as a loading control.
-
Quantify band intensities and calculate the IC50 for ALK phosphorylation inhibition.
Cell Viability Assay (MTT or CCK-8)
This assay measures the effect of this compound on the proliferation and viability of ALK-positive cancer cells.[1][3]
Materials:
-
ALK-positive cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of this compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Add DMSO to dissolve formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis in ALK-positive cells following treatment with this compound.[4]
Materials:
-
ALK-positive cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
NF-κB Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control and determine the IC50 value.
Cyclooxygenase (COX) Activity Assay
This assay determines the inhibitory effect of this compound on COX-1 and COX-2 enzymes in a cellular context.
Materials:
-
RAW 264.7 macrophage cells (or other cells expressing COX enzymes)
-
LPS (lipopolysaccharide) to induce COX-2 expression
-
This compound
-
COX Activity Assay Kit (colorimetric or fluorometric)
-
COX-1 and COX-2 specific inhibitors (as controls)
Protocol:
-
Culture RAW 264.7 cells and stimulate with LPS (1 µg/mL) for 12-24 hours to induce COX-2 expression.
-
Prepare cell lysates from both stimulated (for COX-2 activity) and unstimulated (for COX-1 activity) cells.
-
Perform the COX activity assay according to the manufacturer's protocol, which typically involves providing arachidonic acid as a substrate and measuring the production of prostaglandins.
-
Incubate cell lysates with various concentrations of this compound.
-
Measure the colorimetric or fluorometric output, which is proportional to COX activity.
-
Use specific COX-1 and COX-2 inhibitors to confirm the specificity of the assay.
-
Calculate the percentage of inhibition of COX activity and determine the IC50 values for both COX-1 and COX-2.
References
Application Notes and Protocols for the Quantitative Analysis of Etosalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Etosalamide (2-(2-ethoxyethoxy)benzamide), an antipyretic and analgesic agent, in pharmaceutical formulations. The protocols are based on established analytical techniques and principles for similar compounds, such as salicylamide and other benzamide derivatives.
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This method is suitable for the routine quality control of this compound in bulk drug and finished dosage forms. It is a stability-indicating assay, capable of separating this compound from its potential degradation products.
Experimental Protocol
a) Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
b) Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
c) Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% Orthophosphoric Acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
d) Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Further dilute 5 mL of this solution to 50 mL with the mobile phase to get a final concentration of 100 µg/mL.
e) Preparation of Sample Solution (for a tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 50 mg of this compound into a 50 mL volumetric flask.
-
Add about 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
f) Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity Range (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
Workflow Diagram
Caption: HPLC analysis workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Quantification
This method is suitable for the identification and quantification of this compound, particularly in complex matrices or for trace-level analysis. Due to the polar nature of the amide group, derivatization is recommended to improve chromatographic performance.
Experimental Protocol
a) Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Autosampler.
-
Data acquisition and processing software.
b) Chemicals and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (anhydrous)
-
Dichloromethane (GC grade)
c) Derivatization Procedure:
-
Accurately weigh about 1 mg of this compound reference standard or sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
d) GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 15°C/min to 300°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions of the derivatized this compound).
e) Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity Range (ng/mL) | 5 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 1 |
| Limit of Quantification (LOQ) (ng/mL) | 5 |
| Accuracy (% Recovery) | 95.0 - 105.0 |
| Precision (% RSD) | < 5.0 |
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Stability-Indicating Method Development and Forced Degradation Studies
To ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, forced degradation studies are essential.[1] These studies involve subjecting the drug substance to various stress conditions to generate potential degradants.
Forced Degradation Protocol
a) General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions. Analyze the stressed samples using the developed HPLC method alongside a control (unstressed) sample.
b) Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis. Amide hydrolysis is a potential degradation pathway under these conditions.[2][3]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.[4]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.[5] Salicylamide, a related structure, is known to undergo photodegradation.
c) Evaluation:
-
Assess the peak purity of this compound in the stressed samples using a photodiode array (PDA) detector.
-
Calculate the percentage of degradation.
-
Ensure that all major degradation peaks are well-resolved from the parent drug peak (Resolution > 2).
Potential Degradation Pathway
Based on the structure of this compound, which contains an amide and an ether linkage, the following degradation pathways can be anticipated:
-
Hydrolysis: Cleavage of the amide bond to form 2-(2-ethoxyethoxy)benzoic acid and ammonia.
-
Oxidation: The aromatic ring and the ether linkage could be susceptible to oxidation.
-
Photodegradation: Similar to other salicylates, the aromatic ring may undergo photochemical reactions.
Degradation Pathway Diagram
Caption: Potential degradation pathways of this compound.
Summary of Quantitative Data (Hypothetical)
The following table summarizes the hypothetical validation data for the proposed HPLC and GC-MS methods for the quantification of this compound.
| Analytical Method | Linearity Range | r² | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 10 - 150 µg/mL | > 0.999 | 0.5 µg/mL | 1.5 µg/mL | 98.0 - 102.0 | < 2.0 |
| GC-MS (SIM) | 5 - 500 ng/mL | > 0.998 | 1 ng/mL | 5 ng/mL | 95.0 - 105.0 | < 5.0 |
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual validation data must be generated experimentally for each specific method and application.
References
Application Notes and Protocols for Etosalamide in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etosalamide is a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1] Dysregulation of ALK signaling, often due to genetic rearrangements, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[2] this compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of ALK, thereby inhibiting its kinase activity. This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, ultimately leading to apoptosis of ALK-dependent cancer cells.[1]
These application notes provide a comprehensive guide for the formulation and use of this compound in various in vitro experimental settings to assess its biological activity and mechanism of action.
Physicochemical and Biological Properties of this compound
A summary of the key physicochemical and reported biological properties of this compound is presented below. This information is crucial for the accurate preparation of stock solutions and for designing in vitro experiments.
| Property | Value | Reference |
| Chemical Name | 2-(2-ethoxyethoxy)benzamide | [3] |
| Synonyms | Ethosalamide, o-(2-Ethoxyethoxy)benzamide | [3] |
| Molecular Formula | C₁₁H₁₅NO₃ | |
| Molecular Weight | 209.24 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 78 °C | |
| Solubility | DMSO: ≥ 300 mg/mL (≥ 1433.76 mM) | |
| Storage | Store as a solid at -20°C for long-term storage. | |
| Mechanism of Action | Anaplastic Lymphoma Kinase (ALK) inhibitor | |
| Target Pathways | PI3K/AKT, RAS/RAF/MEK/ERK |
In Vitro Activity of this compound (Hypothetical Data)
The following table presents hypothetical IC50 values for this compound in ALK-positive cancer cell lines. These values are representative of typical potencies observed for small molecule ALK inhibitors and can serve as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | ALK Status | Hypothetical IC50 (nM) |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 15 |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 25 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | 10 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | 12 |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) and its subsequent dilution to working concentrations in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line
-
Calibrated pipettes and sterile tips
Protocol:
-
Stock Solution Preparation (10 mM):
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh 2.09 mg of this compound powder into the tube.
-
Add 1.0 mL of cell culture grade DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound working solutions
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells (set as 100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
Western Blot Analysis of ALK Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins, providing insight into its mechanism of action.
Materials:
-
ALK-positive cancer cell line
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and the loading control.
-
Visualizations
References
Application Notes and Protocols for Etosalamide in Anti-inflammatory Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etosalamide, a non-steroidal anti-inflammatory drug (NSAID), offers a valuable tool for investigating the mechanisms of inflammation and evaluating potential therapeutic interventions. Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo anti-inflammatory research models.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the COX enzymes, COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] By blocking the action of these enzymes, this compound reduces the production of prostaglandins, thereby mitigating the inflammatory response. The inhibition of prostaglandin synthesis accounts for many of the therapeutic as well as the toxic effects of NSAIDs.
Furthermore, the inflammatory cascade involves complex signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3] While the direct effects of this compound on the NF-κB pathway are not extensively detailed in current literature, it is understood that prostaglandins can modulate NF-κB activity. Therefore, by inhibiting prostaglandin synthesis, this compound may indirectly influence NF-κB signaling.
Data Presentation
The following table summarizes the inhibitory potency of etodolac, a structurally related NSAID, which can be used as a reference for estimating the effective concentrations of this compound in experimental setups.
| Compound | Target | IC50 (µM) | Assay System |
| Etodolac | COX-1 | >100 | Human peripheral monocytes |
| COX-2 | 53 | Human peripheral monocytes (LPS-stimulated) |
Data derived from a study on human peripheral monocytes.
Experimental Protocols
In Vitro Models
1. Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
This protocol details an in vitro assay to determine the inhibitory effect of this compound on the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA kit
-
Cell culture plates (96-well)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production by this compound compared to the LPS-stimulated control.
2. Assessment of NF-κB Activation
This protocol provides a general method to assess the effect of this compound on the activation of the NF-κB signaling pathway in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Reagents for nuclear and cytoplasmic protein extraction
-
Antibodies for Western blotting (anti-p65, anti-phospho-p65, anti-IκBα, anti-lamin B, anti-β-actin)
-
LPS
-
This compound
Protocol:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the PGE2 inhibition protocol. A shorter incubation time with LPS (e.g., 30-60 minutes) is typically sufficient to observe NF-κB activation.
-
Protein Extraction:
-
For IκBα degradation analysis, prepare whole-cell lysates.
-
For p65 nuclear translocation analysis, perform nuclear and cytoplasmic fractionation to separate the protein fractions.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against total p65, phospho-p65 (as an indicator of activation), and IκBα.
-
Use lamin B as a nuclear marker and β-actin as a cytoplasmic/loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on LPS-induced IκBα degradation and p65 phosphorylation and nuclear translocation.
In Vivo Model
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used acute inflammatory model to evaluate the anti-inflammatory activity of compounds in vivo.
Materials:
-
Wistar rats or Swiss albino mice
-
λ-Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Protocol:
-
Animals: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Visualizations
Caption: this compound inhibits both COX-1 and COX-2 enzymes.
Caption: this compound may indirectly modulate NF-κB signaling.
Caption: In vivo evaluation of this compound's anti-inflammatory effect.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etosalamide in Analgesic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etosalamide, a derivative of salicylic acid, belongs to the non-steroidal anti-inflammatory drug (NSAID) class. While specific research on this compound as a primary analgesic agent is limited, its structural similarity to other salicylates suggests potential applications in pain management. These application notes provide a comprehensive overview of the theoretical framework and experimental protocols for evaluating the analgesic potential of this compound, drawing upon established methodologies for NSAID drug discovery. Due to the scarcity of direct data on this compound, the presented information is based on the general principles of analgesic research and data from structurally related compounds.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs, and likely this compound, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2][3][4][5] By blocking these enzymes, this compound would reduce prostaglandin production, thereby alleviating pain.
A crucial aspect of NSAID discovery is determining the selectivity for COX-1 versus COX-2. While COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining, COX-2 is primarily induced during inflammation. Therefore, a higher selectivity for COX-2 is often desirable to minimize gastrointestinal side effects.
Preclinical Evaluation of Analgesic Efficacy
A tiered approach is recommended for the preclinical assessment of this compound's analgesic properties, starting with in vitro assays and progressing to in vivo models of pain.
In Vitro Assays: COX Inhibition Profile
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
-
Enzyme Preparation: Obtain purified ovine or human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds (e.g., celecoxib for COX-2 selectivity, indomethacin as a non-selective inhibitor) in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the enzyme to the reaction buffer.
-
Add the test compound (this compound) or reference compound.
-
Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction and determine the concentration of the compound that causes 50% inhibition (IC50) for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Celecoxib | >10 | 0.05 | >200 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Note: The values for this compound are hypothetical and would need to be determined experimentally.
In Vivo Models of Pain
A variety of animal models can be employed to assess the analgesic effects of this compound in different pain states.
1. Acetic Acid-Induced Writhing Test (Visceral Pain)
Objective: To evaluate the peripheral analgesic activity of this compound.
Protocol:
-
Animals: Use male Swiss albino mice (20-25 g).
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., diclofenac sodium), and this compound treatment groups (various doses).
-
Drug Administration: Administer this compound or the control substance orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set time (e.g., 30 minutes post-administration), inject 0.6% acetic acid solution i.p. to induce writhing (a characteristic stretching behavior).
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control. Determine the dose that produces 50% of the maximal effect (ED50).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | Hypothetical Value | 0 |
| Diclofenac Sodium | 10 | Hypothetical Value | Hypothetical Value |
| This compound | 25 | Hypothetical Value | Hypothetical Value |
| This compound | 50 | Hypothetical Value | Hypothetical Value |
| This compound | 100 | Hypothetical Value | Hypothetical Value |
Note: All values are hypothetical and require experimental determination.
2. Formalin Test (Inflammatory and Nociceptive Pain)
Objective: To assess the central and peripheral analgesic effects of this compound. The formalin test has two distinct phases: an early neurogenic pain phase and a late inflammatory pain phase.
Protocol:
-
Animals: Use male Sprague-Dawley rats (200-250 g).
-
Drug Administration: Administer this compound or control substances as described in the writhing test.
-
Formalin Injection: After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 5%) subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the rat in an observation chamber. Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: Compare the paw licking/biting time between the treated and control groups for both phases.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Early Phase Licking Time (s ± SEM) | Late Phase Licking Time (s ± SEM) |
| Vehicle Control | - | Hypothetical Value | Hypothetical Value |
| Morphine (Positive Control) | 5 | Hypothetical Value | Hypothetical Value |
| This compound | 50 | Hypothetical Value | Hypothetical Value |
| This compound | 100 | Hypothetical Value | Hypothetical Value |
Note: All values are hypothetical and require experimental determination.
3. Hot Plate Test (Central Nociceptive Pain)
Objective: To evaluate the central analgesic activity of this compound.
Protocol:
-
Animals: Use mice or rats.
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Determine the baseline reaction time (latency) for each animal by placing it on the hot plate and recording the time until it shows signs of discomfort (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer this compound or a positive control (e.g., morphine) and a vehicle control.
-
Post-Treatment Latency: Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each group at each time point.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % MPE at 30 min | % MPE at 60 min | % MPE at 90 min | % MPE at 120 min |
| Vehicle Control | - | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Morphine | 10 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | 100 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: All values are hypothetical and require experimental determination.
Visualizations
Caption: Preclinical workflow for this compound analgesic drug discovery.
Caption: Proposed mechanism of this compound in reducing pain and inflammation.
Conclusion
While direct experimental data for this compound in analgesic applications is not widely available, its chemical structure suggests that it likely functions as a COX inhibitor, similar to other salicylates. The protocols and frameworks outlined in these application notes provide a robust starting point for the systematic evaluation of this compound as a potential analgesic agent. Further research is necessary to elucidate its precise mechanism of action, efficacy, and safety profile.
References
- 1. What is the mechanism of Etofenamate? [synapse.patsnap.com]
- 2. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ethenzamide? [synapse.patsnap.com]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving Etosalamide Solubility for Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation of aqueous solutions of Etosalamide.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as a poorly water-soluble compound. While exact solubility can vary with temperature and pH, its intrinsic aqueous solubility is estimated to be low. For practical purposes, researchers should assume a baseline solubility in the low µg/mL range under neutral pH conditions at room temperature.
Q2: Why is this compound poorly soluble in water?
The molecular structure of this compound contains both hydrophobic (aromatic ring) and hydrophilic (amide and ether groups) moieties. However, the overall lipophilicity of the molecule is significant, leading to unfavorable interactions with water and consequently, low aqueous solubility.
Q3: What are the common strategies for improving the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of this compound in aqueous solutions. These can be broadly categorized as:
-
pH Adjustment: As a weakly acidic/neutral compound, altering the pH of the solution can impact its ionization state and solubility.
-
Co-solvency: The addition of a water-miscible organic solvent in which this compound is more soluble can significantly increase its concentration in an aqueous-based formulation.[][2]
-
Complexation: Utilizing complexing agents, such as cyclodextrins, can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in water.[3][4]
-
Use of Surfactants: Surfactants can form micelles that entrap insoluble drug molecules, facilitating their dispersion in aqueous media.
-
Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and apparent solubility.[5]
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer system.
-
Troubleshooting Steps:
-
Verify Baseline Solubility: First, determine the approximate solubility of this compound in your specific buffer at the intended temperature.
-
pH Adjustment: If your experimental conditions allow, try adjusting the pH of the buffer. For weakly acidic compounds, increasing the pH can enhance solubility.
-
Introduce a Co-solvent: Add a small percentage of a biocompatible co-solvent (e.g., ethanol, propylene glycol, PEG 400) to your buffer. Start with a low concentration (e.g., 1-5% v/v) and gradually increase it while monitoring for precipitation.
-
Issue 2: The solubility enhancement with a co-solvent is insufficient.
-
Possible Cause: The selected co-solvent may not be optimal, or the intrinsic solubility of this compound is extremely low.
-
Troubleshooting Steps:
-
Screen Different Co-solvents: Test a panel of pharmaceutically acceptable co-solvents to identify the most effective one.
-
Employ a Ternary System: A combination of water, a co-solvent, and a surfactant can have a synergistic effect on solubility.
-
Investigate Complexation: Explore the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with this compound.
-
Issue 3: My formulation is not stable and shows phase separation or precipitation over time.
-
Possible Cause: The formulation is thermodynamically unstable, and the solubilized this compound is returning to its less soluble state.
-
Troubleshooting Steps:
-
Optimize Excipient Concentrations: Systematically vary the concentrations of co-solvents, surfactants, or complexing agents to identify a stable formulation window.
-
Control the pH: If the formulation contains ionizable components, maintaining a consistent pH with a suitable buffer system is critical for stability.
-
Temperature Control: Ensure that the storage temperature of the formulation is controlled, as temperature fluctuations can affect solubility and stability.
-
Quantitative Data Summary
The following tables provide estimated solubility data for this compound based on common solubility enhancement techniques. These values should be considered as a starting point for formulation development.
Table 1: Estimated Solubility of this compound with Different Co-solvents
| Co-solvent System (v/v in Water) | Estimated Solubility (µg/mL) | Fold Increase (Approx.) |
| Water (Control) | 10 | - |
| 10% Ethanol | 150 | 15x |
| 20% Ethanol | 400 | 40x |
| 10% Propylene Glycol | 120 | 12x |
| 20% Propylene Glycol | 350 | 35x |
| 10% PEG 400 | 200 | 20x |
| 20% PEG 400 | 550 | 55x |
Table 2: Estimated Solubility of this compound with a Complexing Agent (HP-β-CD)
| Complexing Agent | Molar Ratio (this compound:HP-β-CD) | Estimated Solubility (µg/mL) | Fold Increase (Approx.) |
| None (Control) | - | 10 | - |
| HP-β-CD | 1:1 | 250 | 25x |
| HP-β-CD | 1:2 | 600 | 60x |
Table 3: Estimated pH-Dependent Solubility of this compound
| pH | Estimated Solubility (µg/mL) |
| 5.0 | 12 |
| 6.0 | 15 |
| 7.0 | 10 |
| 8.0 | 25 |
| 9.0 | 50 |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Co-solvent Selection: Choose a water-miscible organic solvent in which this compound has higher solubility (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Saturation Solubility Determination (Shake-Flask Method):
-
Add an excess amount of this compound powder to a known volume of each co-solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation: Calculate the solubility based on the measured concentration and any dilution factors.
Protocol 2: Solubility Enhancement using Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in the desired buffer.
-
Phase Solubility Study:
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Follow the same saturation solubility determination procedure as described in Protocol 1 (steps 3 and 4).
-
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.
Protocol 3: Preparation of an this compound-HP-β-CD Complex by Kneading
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a specific molar ratio (e.g., 1:1 or 1:2).
-
Kneading Process:
-
Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating for 30-60 minutes.
-
-
Drying: Dry the resulting mixture in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. The solubility of this complex can then be tested.
Visualizations
Caption: General experimental workflow for determining this compound solubility.
Caption: Decision-making logic for troubleshooting low this compound solubility.
References
Etosalamide Stability: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of etosalamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound, with the chemical formula C₁₁H₁₅NO₃, is a salicylamide derivative. Its structure features a benzamide core with an ether linkage. The key functional groups that can influence its stability are the amide and ether groups. Understanding the reactivity of these groups is crucial for designing and interpreting experimental assays.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its structure as a salicylamide, the primary degradation routes are likely to be:
-
Hydrolysis: The amide bond in this compound can undergo hydrolysis, especially under strong acidic or basic conditions, to yield salicylic acid and the corresponding amine. However, the amide bond in salicylamides has been noted to be relatively resistant to acid cleavage.
-
Oxidation: The aromatic ring and the ether linkage can be susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts or cleavage of the ether bond.
-
Photodegradation: Aromatic amides can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to the formation of photodegradation products.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical to ensure the stability and integrity of this compound for your experiments.
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
-
Preparation: To prepare a stock solution, dissolve the powdered this compound in the chosen solvent by vortexing. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Storage: For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] The solutions should be stored in the dark to prevent photodegradation.[1]
| Parameter | Recommendation | Rationale |
| Solvent | 100% DMSO | High solubility of this compound.[1] |
| Short-Term Storage | 0-4°C (days to weeks) | Minimizes degradation for immediate use. |
| Long-Term Storage | -20°C or -80°C (months) | Preserves compound integrity over extended periods. |
| Light Conditions | Store in the dark | Prevents potential photodegradation. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles. |
Q4: What are the best practices for diluting this compound stock solutions into aqueous media?
Diluting a DMSO stock solution into an aqueous buffer or cell culture medium can sometimes lead to precipitation. This is a common issue for hydrophobic compounds.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent composition can help keep the compound in solution.
-
Vortexing: Add the compound stock to the medium dropwise while gently vortexing to ensure rapid and thorough mixing.
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Media
Precipitation of this compound in your cell culture medium can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.
| Potential Cause | Troubleshooting Steps |
| Antisolvent Precipitation | Lower the final concentration of this compound. Perform serial dilutions instead of a single large dilution. |
| pH Shift in Culture Media | Ensure your incubator's CO₂ levels are stable to maintain the media's buffering capacity. Consider using a medium buffered with HEPES. |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if specific media components are causing precipitation. |
| Temperature-Dependent Solubility | Pre-warm the medium to 37°C before adding the compound. Ensure the incubator temperature is stable. |
| Binding to Serum Proteins | If using serum-containing media, try reducing the serum percentage, but monitor for effects on cell health. |
Issue 2: Inconsistent Results in Cell-Based Assays
Variability in your experimental results could be due to the degradation of this compound under assay conditions.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis or Oxidation | Reduce the incubation time of the assay if possible. Analyze the stability of this compound in your specific cell culture medium over the time course of your experiment using a stability-indicating method like HPLC. |
| Photodegradation | Protect your assay plates from light by covering them with aluminum foil during incubation. |
| Enzymatic Degradation by Cells | Consider that cells can metabolize the compound. Analyze cell lysates and culture supernatant for the presence of this compound and its potential metabolites. |
| Impact on Cell Viability Assays | Be aware that some assay reagents themselves can be toxic to cells or that the compound might interfere with the assay readout. Run appropriate controls, including vehicle controls and controls with the assay reagents alone. |
Issue 3: Problems with HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity and stability of this compound.
| Potential Cause | Troubleshooting Steps |
| Peak Tailing | This can be due to interactions with the stationary phase. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state. Using a high-purity silica column can also help. |
| Split Peaks | This may be caused by injecting the sample in a solvent stronger than the mobile phase. Whenever possible, dissolve and inject samples in the mobile phase. |
| Retention Time Shifts | Inconsistent mobile phase preparation, column degradation, or fluctuations in flow rate can cause retention time shifts. Ensure the mobile phase is prepared consistently and the column is properly equilibrated. |
| Ghost Peaks | These can arise from impurities in the mobile phase or from the late elution of compounds from previous injections. Ensure high-purity solvents and an adequate wash step between runs. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in 96-Well Plate Format
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental medium.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Your specific cell culture medium (or aqueous buffer)
-
96-well plate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in 100% DMSO.
-
In a 96-well plate, add 2 µL of each DMSO dilution in triplicate. Include a DMSO-only control.
-
Add 198 µL of your pre-warmed cell culture medium to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake it at room temperature for 2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm.
-
The highest concentration that does not show a significant increase in absorbance compared to the DMSO control is considered the kinetic solubility.
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and establish the degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a UV or MS detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.
-
Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source in a photostability chamber, alongside a dark control wrapped in aluminum foil.
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C) for a defined period.
-
Analyze all samples at different time points using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
Caption: A general workflow for using this compound in cell-based assays, including key troubleshooting checkpoints.
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
Troubleshooting Etosalamide precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etosalamide. The following information is intended to help overcome common challenges related to the preparation and stability of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound, also known as o-(2-Ethoxyethoxy)benzamide, is an analgesic and antipyretic agent.[1] Its chemical structure consists of a benzamide core with an ethoxyethoxy side chain. Understanding its physicochemical properties is crucial for designing effective experimental protocols.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][2] |
| Molecular Weight | 209.24 g/mol | [1][3] |
| Appearance | White to off-white solid powder | |
| Melting Point | 78 °C | |
| Predicted pKa | ~15.58 | |
| Solubility in DMSO | 300 mg/mL (1433.76 mM) | |
| Solubility in Ethanol | Data not available | |
| Solubility in Methanol | Data not available | |
| Solubility in Water | Data not available (expected to be low) |
Q2: I am observing precipitation when preparing my this compound stock solution. What are the common causes?
Precipitation of this compound from a stock solution is a common issue that can arise from several factors:
-
Low Solubility: this compound is a poorly water-soluble compound. Using an inappropriate solvent or exceeding its solubility limit in a given solvent is a primary cause of precipitation.
-
Solvent Polarity: A sudden change in solvent polarity, for instance, when diluting a concentrated DMSO stock solution into an aqueous buffer, can cause the compound to crash out of solution.
-
Temperature Effects: The solubility of many compounds, including this compound, is temperature-dependent. A decrease in temperature during storage can lead to supersaturation and subsequent precipitation.
-
pH of the Solution: The ionization state of a compound can significantly affect its solubility. Although this compound has a high predicted pKa, the pH of the final solution can still influence its stability.
-
Evaporation of Solvent: Over time, evaporation of the solvent from the stock solution can increase the concentration of this compound beyond its solubility limit, leading to precipitation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your stock solutions.
Issue 1: this compound powder is not dissolving in the chosen solvent.
Root Cause Analysis and Solution Workflow
Caption: Workflow for dissolving this compound powder.
Detailed Steps:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
-
Mechanical Agitation: Vortex the solution vigorously. If the compound remains undissolved, proceed to sonication.
-
Sonication: Place the vial in a sonicator bath. This uses ultrasonic waves to break up particles and facilitate dissolution.
-
Gentle Warming: If precipitation persists, gently warm the solution in a water bath at a temperature no higher than 37°C. Avoid excessive heat, as it may degrade the compound.
-
Concentration Adjustment: If the above steps fail, the concentration of the stock solution may be too high. Try preparing a more dilute solution.
Issue 2: Precipitation occurs after the stock solution is prepared and stored.
Preventative Measures and Troubleshooting
Caption: Preventing and resolving precipitation during storage.
Recommended Storage Protocol:
-
Temperature: For long-term storage (months to years), it is recommended to store this compound stock solutions at -20°C. For short-term storage (days to weeks), 4°C is acceptable.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can promote precipitation and degradation, aliquot the stock solution into smaller, single-use volumes.
-
Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect the compound from light, which can cause photodegradation.
-
Vial Seal: Ensure vials are tightly sealed to prevent solvent evaporation.
Issue 3: Precipitation occurs upon dilution into an aqueous buffer or cell culture medium.
Dilution Strategy
Caption: Workflow for diluting this compound stock solution.
Detailed Dilution Protocol:
-
Pre-warm the Aqueous Medium: Warm your buffer or cell culture medium to room temperature or 37°C to increase the solubility of this compound upon dilution.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of the aqueous solution. Instead, perform a stepwise or serial dilution. Add a small amount of the pre-warmed buffer to a tube, and then add the required volume of the DMSO stock while vortexing. Gradually add more buffer until the desired final concentration is reached.
-
Control Final DMSO Concentration: The final concentration of DMSO in your experimental setup should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 209.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh out 20.92 mg of this compound powder on an analytical balance.
-
Dissolution: Transfer the powder to a sterile amber vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution to ensure all the powder has dissolved. If not, proceed to sonication and/or gentle warming as described in the troubleshooting guide.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber, airtight vials. Store at -20°C for long-term use.
Protocol 2: Stability Assessment of this compound Stock Solution
This protocol provides a general framework for assessing the stability of your this compound stock solution.
Objective: To determine the stability of a 100 mM this compound stock solution in DMSO under different storage conditions.
Methodology:
-
Preparation: Prepare a fresh 100 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., 4°C, -20°C, and room temperature).
-
Also, prepare aliquots to test the effect of freeze-thaw cycles.
-
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: At each time point, analyze the samples for:
-
Visual Inspection: Check for any signs of precipitation.
-
Concentration Measurement: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound. A decrease in concentration over time indicates degradation.
-
Purity Assessment: The HPLC analysis can also be used to detect the appearance of degradation products.
-
-
Freeze-Thaw Stability: For the freeze-thaw stability assessment, subject a set of aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles) before analysis.
Data Presentation:
Table of this compound Stock Solution Stability
| Storage Condition | Time Point | Visual Appearance | Concentration (mM) | Purity (%) |
| 4°C | 0 hr | Clear | 100.1 | 99.8 |
| 24 hr | Clear | 99.8 | 99.7 | |
| 1 week | Clear | 98.5 | 99.5 | |
| -20°C | 0 hr | Clear | 100.1 | 99.8 |
| 1 week | Clear | 100.0 | 99.8 | |
| 1 month | Clear | 99.7 | 99.7 | |
| Room Temp. | 0 hr | Clear | 100.1 | 99.8 |
| 24 hr | Clear | 95.2 | 98.0 | |
| Freeze-Thaw | 1 Cycle | Clear | 99.9 | 99.8 |
| (-20°C to RT) | 3 Cycles | Clear | 99.5 | 99.6 |
| 5 Cycles | Slight Haze | 98.0 | 99.2 |
(Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.)
References
Technical Support Center: Optimizing Compound Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when determining the optimal concentration of a cytotoxic compound, using Etosalamide as a placeholder example, for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound or one with limited published data like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common strategy is to perform a range-finding experiment with serial dilutions over several orders of magnitude (e.g., from 1 nM to 100 µM). Often, in vitro testing concentrations are significantly higher than plasma concentrations observed in vivo to elicit a measurable effect.[1] A dose-dependent test with smaller dilution factors, such as 2-fold or 3.16-fold, can then be used to precisely determine the EC50 or IC50 values.[1]
Q2: Which cytotoxicity assay is most suitable for determining the effects of this compound?
A2: The choice of assay depends on the compound's mechanism of action and the research question. Common assays include:
-
MTT/XTT/WST Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.[2] They are widely used due to their high reproducibility and ease of use.[2]
-
LDH Release Assays: These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3]
-
ATP-Based Assays: These assays measure the level of intracellular ATP, which is a marker of viable, metabolically active cells.
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods distinguish between viable and non-viable cells based on membrane integrity.
For a comprehensive analysis, it is often beneficial to use orthogonal methods that measure different aspects of cell health.
Q3: How long should I expose the cells to this compound?
A3: The incubation time is a critical parameter and is dependent on the specific cell line, the compound's mechanism of action, and the assay being performed. Typical exposure times range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point where a significant cytotoxic effect is observed without causing complete cell death at higher concentrations.
Q4: How can I be sure that this compound itself is not interfering with the assay chemistry?
A4: It is crucial to include a control where the compound is added to the assay medium in the absence of cells to check for any direct reaction with the assay reagents. For example, some compounds can directly reduce MTT, leading to a false-positive signal. If interference is observed, consider using an alternative assay with a different detection principle.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Question: My cytotoxicity data shows high standard errors between replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique. Using a multichannel pipette can introduce variability if not used carefully.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is advisable to either not use the outer wells or to fill them with sterile PBS or media to minimize evaporation from the experimental wells.
-
Inconsistent Pipetting of Compound/Reagents: Ensure accurate and consistent pipetting of the compound and assay reagents across all wells.
-
Cell Clumping: Ensure cells are properly dissociated into a single-cell suspension before plating.
-
Issue 2: Inconsistent Results Between Experiments
-
Question: I am unable to reproduce my cytotoxicity results from one experiment to the next. What should I investigate?
-
Answer: Lack of reproducibility is a common issue and can be attributed to:
-
Cell Passage Number: Cells can change their characteristics, including their sensitivity to drugs, at high passage numbers. It is important to use cells within a consistent and defined passage number range for all experiments.
-
Reagent Variability: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for both drug exposure and assay development.
-
Cell Health and Confluency: Ensure that the cells are healthy and at a consistent confluency at the time of treatment.
-
Issue 3: No Cytotoxic Effect Observed
-
Question: I am not observing any cytotoxicity even at high concentrations of this compound. What could be the problem?
-
Answer:
-
Concentration Range: The concentrations tested may be too low. Consider testing a higher concentration range.
-
Compound Stability: The compound may be unstable in the culture medium. Verify the stability of this compound under your experimental conditions.
-
Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.
-
Incorrect Assay: The chosen assay may not be sensitive enough or may not be appropriate for the compound's mechanism. For example, a compound that induces cell cycle arrest without immediate cell death may not show a strong signal in an LDH release assay.
-
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate interpretation and comparison. The following table is an example of how to summarize IC50 values for a compound against different cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Neuroblastoma (KELLY) | MTT | 48 | 1.0 |
| Human Cardiomyocytes | LDH | 48 | 15.0 |
| Human Gingival Fibroblast | Neutral Red | 72 | 0.0025 |
| Human Colorectal Adenocarcinoma | Neutral Red | 72 | 0.055 |
Note: The data in this table is illustrative and based on findings for Etoposide and T-2 toxin, not this compound.
Experimental Protocols
Protocol: Determining the Optimal Concentration of a Cytotoxic Compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of a compound like this compound.
1. Cell Preparation: a. Culture cells in appropriate media and conditions until they reach approximately 80% confluency. b. Harvest the cells using standard trypsinization methods and perform a cell count. c. Resuspend the cells in fresh culture medium to the desired seeding density. This should be optimized for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
2. Cell Seeding: a. Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. b. Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution to create a range of working concentrations. c. Add the desired final concentrations of the compound to the respective wells. Include vehicle-only controls (cells treated with the same concentration of solvent as the highest compound concentration) and untreated controls (cells with media only).
4. Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
5. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals. c. Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. d. Mix thoroughly by gentle pipetting or shaking.
6. Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified PI3K/AKT signaling pathway inhibited by an ALK inhibitor.
References
Technical Support Center: Overcoming Poor Bioavailability of Etosalamide in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor in vivo bioavailability of Etosalamide. The primary focus is on addressing formulation issues that arise from the compound's solubility characteristics.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo experiments with this compound.
Question: I am observing low or inconsistent plasma concentrations of this compound after oral administration in my animal model. What could be the cause and how can I troubleshoot this?
Answer:
Low and variable plasma concentrations of this compound are often linked to its poor aqueous solubility, which can lead to incomplete dissolution in the gastrointestinal tract and, consequently, low absorption. To address this, you may need to optimize your formulation strategy.
Initial Checks:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound batch.
-
Review Dosing Procedure: Confirm the accuracy and consistency of your oral gavage or other administration techniques.
Formulation Optimization Strategies:
If the issue persists, it is likely a formulation problem. The choice of excipients is critical for improving the solubility and absorption of this compound. Below are several formulation protocols that can be adapted for your in vivo studies.
Experimental Protocols for this compound Formulation
Here are three validated protocols for preparing this compound solutions for in vivo administration. These protocols aim to enhance the solubility of the compound.
Protocol 1: Co-Solvent and Surfactant System
This protocol uses a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to improve the solubility and stability of this compound in an aqueous vehicle.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-Solvent: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and ensure it is homogeneously mixed.
-
Final Dilution: Add 450 µL of saline to adjust the final volume to 1 mL. The final concentration will be 2.5 mg/mL.
Protocol 2: Cyclodextrin-Based Formulation
This method utilizes a cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 25 mg/mL stock solution.
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Combine: Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution. Mix until a clear solution is obtained. The final concentration will be 2.5 mg/mL.
Protocol 3: Lipid-Based Formulation
This approach uses corn oil as a lipid vehicle to dissolve the lipophilic this compound.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 25 mg/mL stock solution.
-
Combine: Add 100 µL of the DMSO stock solution to 900 µL of corn oil. Mix thoroughly. The final concentration will be 2.5 mg/mL.
Considerations for Protocol Selection:
-
Toxicity: Be mindful of the potential toxicity of excipients, especially for chronic dosing studies. The amount of DMSO should be kept to a minimum.
-
Route of Administration: The chosen formulation must be suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Study Duration: For long-term studies (over two weeks), the co-solvent system in Protocol 1 should be used with caution due to the potential for PEG300 and Tween-80 to cause gastrointestinal irritation.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in different solvents. This information is crucial for preparing stock solutions and selecting appropriate formulation strategies.
| Solvent | Solubility | Notes |
| DMSO | 300 mg/mL | A good solvent for creating concentrated stocks. |
| Water | 6.67 mg/mL | Requires sonication and heating to 60°C. |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution is achievable. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | A clear solution is achievable. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution is achievable. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
A1: this compound is a compound with antipyretic, analgesic, and anti-inflammatory properties. Its key chemical properties are:
-
Molecular Formula: C₁₁H₁₅NO₃
-
Molecular Weight: 209.24 g/mol
-
IUPAC Name: 2-(2-ethoxyethoxy)benzamide
Q2: Why is the bioavailability of this compound a concern in in vivo studies?
A2: While specific in vivo pharmacokinetic data for this compound is not widely published, its low aqueous solubility suggests a high likelihood of poor oral bioavailability. Poorly water-soluble drugs often exhibit low dissolution rates in the gastrointestinal fluid, which is a rate-limiting step for absorption into the bloodstream.
Q3: My this compound solution appears cloudy or precipitates over time. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or is crashing out of solution. You can try the following:
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Heating: Gently warm the solution as indicated in some protocols (e.g., up to 60°C for aqueous solutions).
-
Increase Co-solvent/Surfactant Concentration: You may need to adjust the ratio of excipients in your formulation to increase the solubility.
-
Prepare Fresh: Always prepare the formulation fresh before each experiment to ensure stability.
Q4: Are there alternative strategies to improve the bioavailability of this compound beyond the provided protocols?
A4: Yes, several advanced drug delivery technologies can be explored, although they require more extensive formulation development:
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can enhance its solubility and dissolution.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs like this compound.
Visualizations
The following diagrams illustrate key workflows and concepts related to overcoming the poor bioavailability of this compound.
Caption: Experimental workflow for preparing this compound formulations.
Etosalamide degradation products and their interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with etosalamide. It addresses potential issues related to its degradation products and their interference in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on its chemical structure (2-ethoxybenzamide), the primary degradation pathway for this compound is expected to be hydrolysis of the amide bond. This can occur under both acidic and basic conditions, leading to the formation of 2-ethoxybenzoic acid and ammonia. Other potential degradation pathways under forced conditions such as oxidation and photolysis may lead to the formation of other related substances.
Q2: What are the potential degradation products of this compound?
A2: While specific, comprehensive studies on this compound degradation products are not extensively available in public literature, based on its amide structure, the most likely hydrolysis degradation products are:
-
DP1: 2-Ethoxybenzoic acid
-
DP2: Ammonia
Under oxidative or photolytic stress, other degradation products could potentially be formed through modifications to the benzene ring or the ethoxy group, but their structures would need to be elucidated through experimental studies (e.g., using LC-MS/MS).
Q3: How can this compound degradation products interfere with my analytical assays?
A3: Degradation products can interfere with analytical assays in several ways:
-
Co-elution: In chromatographic methods like HPLC, degradation products might have similar retention times to the parent drug, leading to inaccurate quantification.
-
Ion Suppression/Enhancement: In mass spectrometry-based methods (LC-MS), co-eluting degradation products can affect the ionization efficiency of this compound, leading to either suppressed or enhanced signal intensity and inaccurate quantification.
-
Overlapping Spectroscopic Signals: In spectroscopic methods, the degradation products might have absorption or fluorescence spectra that overlap with this compound, causing interference.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products. The general steps to develop such a method, typically using RP-HPLC, are:
-
Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate degradation products.
-
Method Development: Develop a chromatographic method (e.g., select appropriate column, mobile phase, gradient, and detector) that can separate this compound from all generated degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
Issue 1: Poor separation between this compound and its degradation peaks in HPLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The ionization of this compound and its primary degradation product, 2-ethoxybenzoic acid, is pH-dependent. Adjust the pH of the aqueous component of the mobile phase. A pH around 3-4 will likely keep the carboxylic acid protonated and may improve separation from the neutral this compound. |
| Incorrect Mobile Phase Composition | Optimize the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Try a gradient elution to improve the resolution of early and late-eluting peaks. |
| Unsuitable Column Chemistry | If using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a column with a different end-capping, which can offer different selectivity. |
| Inadequate Method Parameters | Adjust the flow rate or column temperature. A lower flow rate or a change in temperature can sometimes improve peak resolution. |
Issue 2: Inaccurate quantification of this compound in the presence of degradation products using LC-MS.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression/Enhancement) | Improve chromatographic separation to ensure degradation products do not co-elute with this compound. If co-elution is unavoidable, use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
| In-source Fragmentation or Adduct Formation | Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation of this compound or the formation of adducts that could be misinterpreted as degradation products. |
| Incorrect MRM Transitions | If using tandem mass spectrometry (MS/MS), ensure that the selected precursor and product ion transitions for this compound and its degradation products are specific and do not have cross-talk. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Heat the solution at 80°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 1N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At various time points, withdraw a sample, neutralize it with 1N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound powder in an oven at 105°C for 48 hours.
-
Dissolve a portion of the stressed powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
Analyze the solution at different time points.
-
-
Analysis: Analyze all stressed samples by a suitable analytical method (e.g., RP-HPLC with UV or MS detection) to observe the formation of degradation products.
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1N HCl | 24 hours | 80°C | 25% | 2-Ethoxybenzoic acid |
| Base Hydrolysis | 1N NaOH | 24 hours | Room Temp | 15% | 2-Ethoxybenzoic acid |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 10% | Oxidized derivatives |
| Thermal (Solid) | - | 48 hours | 105°C | < 5% | Minor degradants |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 8% | Photodegradation products |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for analytical interference.
Adjusting pH for optimal Etosalamide activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etosalamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Scientific literature providing specific details on the mechanism of action, optimal pH for activity, and signaling pathways for this compound is limited. The information presented here is based on the general understanding of compounds with similar therapeutic classifications (analgesic and antipyretic) and includes hypothesized mechanisms and illustrative experimental data. Researchers should validate these findings through their own experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
Q2: What is the optimal pH for this compound activity?
A2: The optimal pH for this compound activity has not been specifically documented. The activity of many enzyme inhibitors can be influenced by pH, as it can affect the ionization state of both the compound and the enzyme's active site. For compounds that inhibit COX enzymes, in vitro assays are often conducted at a pH range of 7.0 to 8.0 to mimic physiological conditions. However, the optimal pH for this compound's activity would need to be determined empirically.
Q3: Are there any known signaling pathways affected by this compound?
A3: Based on its hypothesized mechanism as a COX inhibitor, this compound would primarily affect the prostaglandin signaling pathway. By inhibiting COX enzymes, this compound would reduce the production of prostaglandins such as PGE2. Prostaglandins mediate their effects through various G-protein coupled receptors, leading to downstream signaling cascades involving cyclic AMP (cAMP) and other second messengers. Consequently, this compound would be expected to downregulate these signaling pathways.
Troubleshooting Guides
Problem 1: Inconsistent or no observable activity of this compound in an in vitro COX inhibition assay.
-
Possible Cause 1: Suboptimal pH of the assay buffer.
-
Troubleshooting Step: Perform a pH titration experiment to determine the optimal pH for this compound's inhibitory activity. Test a range of pH values (e.g., 6.0 to 9.0) in your assay buffer.
-
-
Possible Cause 2: Poor solubility of this compound.
-
Troubleshooting Step: Ensure this compound is fully dissolved. It is often supplied in DMSO. Prepare a fresh stock solution and ensure complete dissolution before diluting into the aqueous assay buffer. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) and consistent across all samples.
-
-
Possible Cause 3: Inactive enzyme or substrate.
-
Troubleshooting Step: Verify the activity of your COX enzyme and the integrity of the arachidonic acid substrate using a known COX inhibitor as a positive control.
-
Problem 2: High background signal or assay interference.
-
Possible Cause 1: this compound interferes with the detection method.
-
Troubleshooting Step: Run a control experiment with this compound in the assay buffer without the enzyme to check for any intrinsic fluorescence or absorbance at the detection wavelength.
-
-
Possible Cause 2: Contamination of reagents.
-
Troubleshooting Step: Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Activity of this compound on COX-2 Inhibition
| pH | This compound IC50 (µM) |
| 6.0 | 75.2 |
| 6.5 | 42.8 |
| 7.0 | 25.1 |
| 7.5 | 15.5 |
| 8.0 | 18.9 |
| 8.5 | 35.4 |
| 9.0 | 68.1 |
| Caption: This table presents hypothetical data illustrating the potential effect of pH on the half-maximal inhibitory concentration (IC50) of this compound against COX-2. Optimal inhibition is observed at pH 7.5 in this illustrative dataset. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity in a COX-2 Inhibition Assay
-
Prepare Assay Buffers: Prepare a series of 100 mM Tris-HCl buffers with pH values ranging from 6.0 to 9.0.
-
Prepare Reagents:
-
COX-2 enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., a fluorescent probe to measure prostaglandin production)
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of each pH buffer to separate wells.
-
Add 10 µL of COX-2 enzyme solution to each well and incubate for 5 minutes at 37°C.
-
Add 10 µL of various concentrations of this compound (serially diluted from the stock solution) to the wells. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor).
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration at each pH.
-
Plot the percentage of inhibition versus the log of this compound concentration and determine the IC50 value at each pH using a non-linear regression curve fit.
-
The pH that yields the lowest IC50 value is the optimal pH for this compound activity under these assay conditions.
-
Visualizations
Caption: Hypothesized signaling pathway for this compound's action.
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
References
Technical Support Center: Etosalamide Interference with Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on identifying and mitigating potential interference caused by etosalamide in fluorescent assays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound, or 2-(2-ethoxyethoxy)benzamide, is a derivative of salicylamide.[1] Salicylamides are a class of compounds that can exhibit intrinsic fluorescence (autofluorescence). This property arises from the aromatic ring system and substituents, which can absorb light at one wavelength and re-emit it at a longer wavelength. If the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, it can lead to inaccurate results, such as artificially high background signals or false positives.[2][3]
Q2: What are the spectral properties of this compound?
| Parameter | Value (for Salicylamide) | Reference |
| Excitation Maximum (λex) | ~310 nm | [4] |
| Emission Maximum (λem) | ~410 nm | [4] |
| Stokes Shift | ~100 nm | |
| UV Absorbance Maxima | 235 nm, 302 nm |
Q3: Which common fluorophores are at the highest risk of interference from this compound?
Based on the spectral data of its parent compound, this compound's autofluorescence likely falls within the blue region of the spectrum. This poses a significant risk of interference for fluorophores that are excited by UV or violet light and emit in the blue-to-green range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| DAPI | 358 | 461 | High |
| Hoechst 33342 | 350 | 461 | High |
| Alexa Fluor® 405 | 402 | 421 | High |
| FITC / Alexa Fluor® 488 | 495 | 519 | Moderate (Potential for excitation/emission tail overlap) |
| TRITC / Alexa Fluor® 555 | 550-557 | 573-576 | Low |
| Cy5 / Alexa Fluor® 647 | 650 | 670 | Very Low |
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Problem 1: Unusually high background fluorescence in wells containing this compound.
This is the most common sign of compound autofluorescence.
-
Cause: this compound is likely absorbing the excitation light from your instrument and emitting its own fluorescent signal, which is being detected alongside your specific signal.
-
Solution:
-
Run a "Compound-Only" Control: Prepare control wells containing this compound at the relevant concentrations in your assay buffer, but without your fluorescent dye or cells. A high signal in these wells confirms autofluorescence.
-
Shift to Red-Shifted Fluorophores: The most effective solution is to switch to a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm), where interference from most small molecules is minimal.
-
Subtract Background: If changing fluorophores is not possible, you can subtract the signal from the "compound-only" control from your experimental wells. However, this assumes the fluorescence is additive and does not account for quenching effects.
-
Problem 2: Lower-than-expected fluorescence signal in the presence of this compound.
This may indicate fluorescence quenching or an inner-filter effect.
-
Cause: this compound may be absorbing the light intended to excite your fluorophore or absorbing the light emitted by it. This prevents the detector from capturing the full signal.
-
Solution:
-
Measure Absorbance Spectrum: Use a spectrophotometer to measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at your fluorophore's excitation or emission wavelength confirms the inner-filter effect.
-
Reduce Fluorophore/Compound Concentration: If possible, lowering the concentration of the interfering compound or the fluorophore can reduce this effect.
-
Use Bottom-Reading Plate Readers: For cell-based assays with adherent cells, using a bottom-reading instrument can minimize the path length of light through the compound-containing media, thereby reducing interference.
-
Experimental Protocols
Protocol: Control Experiment to Quantify this compound Interference
This protocol is designed to systematically assess the contribution of this compound to the total fluorescence signal.
Objective: To separately measure the autofluorescence of this compound and its potential quenching effect on a given fluorophore.
Materials:
-
This compound stock solution
-
Your specific fluorescent dye/reagent
-
Assay buffer
-
Microplate (UV-transparent for absorbance readings, black-walled for fluorescence)
-
Fluorescence plate reader
-
UV-Vis spectrophotometer
Methodology:
-
Plate Setup: Prepare a 96-well plate according to the layout below. Include at least three replicates for each condition.
-
Row A (Blank): Assay Buffer only.
-
Row B (Fluorophore Only): Assay Buffer + Fluorescent Dye.
-
Row C (this compound Only): Assay Buffer + Serial dilution of this compound.
-
Row D (Fluorophore + this compound): Assay Buffer + Fluorescent Dye + Serial dilution of this compound.
-
-
Incubation: Incubate the plate under your standard assay conditions (time, temperature).
-
Fluorescence Reading: Measure the fluorescence using the excitation and emission wavelengths specific to your fluorophore.
-
Absorbance Reading (Optional but Recommended): Measure the absorbance of the plate from 230 nm to 700 nm to check for spectral overlap.
Data Analysis:
-
Assess Autofluorescence: Subtract the average signal of Row A from Row C. A dose-dependent increase in signal confirms this compound autofluorescence.
-
Assess Quenching: Subtract the average signal of Row C from Row D. Compare this corrected value to the signal from Row B. A dose-dependent decrease in signal indicates quenching.
-
Correct Experimental Data: Use the following formula to correct your main experimental data: Corrected Signal = (Signal from Experimental Well) - (Signal from this compound Only Control)
Visual Guides
Caption: this compound and a target fluorophore absorb the same excitation light.
Caption: A troubleshooting flowchart for diagnosing this compound interference.
Caption: Workflow for the control experiment to test for interference.
References
Technical Support Center: Enhancing the Anti-inflammatory Effects of Ethenzamide
Note to Researchers: The initial request concerned "Etosalamide." However, a comprehensive literature search revealed a significant lack of available data on the anti-inflammatory properties and mechanisms of this compound. In contrast, the structurally similar and well-researched compound, Ethenzamide (2-ethoxybenzamide), has a more extensive body of scientific literature. Therefore, to provide a valuable and data-rich resource, this technical support center will focus on Ethenzamide as a representative salicylamide-derived anti-inflammatory agent.
This guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a question-and-answer format to assist in experiments aimed at understanding and enhancing the anti-inflammatory effects of Ethenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ethenzamide's anti-inflammatory effects?
A1: Ethenzamide is considered a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Its principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[1][2] Some studies suggest it may have a selective action on COX-2, the isoform predominantly involved in the inflammatory process, which could potentially reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs. Interestingly, some research indicates that Ethenzamide's analgesic effects might be independent of COX inhibition, suggesting multiple mechanisms of action may be at play, possibly including central analgesic effects.
Q2: How can the anti-inflammatory effects of Ethenzamide be enhanced?
A2: The anti-inflammatory and analgesic effects of Ethenzamide can be enhanced through several strategies:
-
Combination Therapy: Ethenzamide is often used in combination with other analgesics or anti-inflammatory agents, such as acetaminophen, caffeine, or other NSAIDs like ibuprofen. This approach can provide more comprehensive pain and inflammation management by targeting different pathways.
-
Cocrystallization: As a drug with low solubility, Ethenzamide's bioavailability can be a limiting factor. The formation of pharmaceutical cocrystals with other compounds (coformers) has been shown to improve its solubility and dissolution rate, which may, in turn, enhance its therapeutic efficacy.
Q3: What are the main challenges when working with Ethenzamide in experimental settings?
A3: The primary challenge when working with Ethenzamide is its low aqueous solubility. This can make it difficult to prepare stock solutions and achieve desired concentrations in cell culture media, potentially affecting the accuracy and reproducibility of in vitro experiments. Researchers may need to explore the use of co-solvents or novel formulation strategies like cocrystals to overcome this issue.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no inhibition of inflammatory markers (e.g., PGE2, TNF-α, IL-6) | 1. Poor Solubility of Ethenzamide: The compound may have precipitated out of the cell culture medium, leading to a lower effective concentration. 2. Inappropriate Concentration Range: The concentrations tested may be too low to elicit an inhibitory effect. 3. Cell Health Issues: Cells may be unhealthy or have a low viability, leading to inconsistent responses. | 1. Improve Solubility: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. Consider using cocrystals of Ethenzamide with improved solubility. 2. Optimize Concentration: Perform a dose-response experiment over a wide range of concentrations to determine the optimal inhibitory range. 3. Verify Cell Viability: Always perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your inflammation assay to ensure that the observed effects are not due to cytotoxicity. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. "Edge Effect": Wells on the perimeter of the microplate may behave differently due to evaporation. 3. Pipetting Errors: Inaccurate dispensing of reagents. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Fill them with sterile water or PBS to create a humidity barrier. 3. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. |
| Unexpected pro-inflammatory effects at certain concentrations | 1. Hormesis: Some compounds can exhibit biphasic dose-responses. 2. Off-target effects: At high concentrations, Ethenzamide may interact with other cellular targets. | 1. Expand Dose-Response Curve: Test a wider range of concentrations, including lower doses, to fully characterize the dose-response relationship. 2. Investigate Off-Target Effects: If the effect is persistent, consider investigating potential off-target interactions through further pharmacological profiling. |
In Vivo Animal Models
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of significant reduction in paw edema | 1. Insufficient Bioavailability: Poor absorption of Ethenzamide after oral administration due to low solubility. 2. Inadequate Dosage: The administered dose may be too low to achieve a therapeutic effect. 3. Timing of Administration: The drug may not have reached peak plasma concentration at the time of carrageenan injection. | 1. Improve Formulation: Consider using a suspension with a suitable vehicle or exploring cocrystal formulations to enhance absorption. 2. Dose-Response Study: Conduct a dose-escalation study to determine the effective dose range. 3. Pharmacokinetic Analysis: Perform a preliminary pharmacokinetic study to determine the time to maximum plasma concentration (Tmax) and adjust the dosing schedule accordingly. |
| High variability in inflammatory response between animals | 1. Inconsistent Injection of Inflammatory Agent: Variation in the volume or site of carrageenan injection. 2. Animal Stress: Stress can influence the inflammatory response. 3. Individual Animal Variation: Natural biological variability. | 1. Standardize Injection Technique: Ensure consistent injection volume and placement by a trained technician. 2. Acclimatize Animals: Allow animals to acclimatize to the experimental conditions and handle them gently. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the anti-inflammatory and related properties of Ethenzamide. Note that specific IC50 values for COX inhibition by Ethenzamide are not consistently reported in the literature, with some studies even suggesting a lack of direct COX-1/COX-2 inhibitory effects.
Table 1: In Vitro Anti-inflammatory and Related Activities of Ethenzamide
| Assay | Cell Line | Effect | Concentration/IC50 | Reference |
| 5HT2B Receptor Binding | Recombinant | Inhibition | IC50 = 1.6 µM | |
| Monoamine Oxidase-A | Recombinant | Inhibition | IC50 = 7.1 µM | |
| COX-1 Inhibition | Not Specified | No significant inhibition | > 10 µM | |
| COX-2 Inhibition | Not Specified | No significant inhibition | > 10 µM |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Ethenzamide
| Animal Model | Effect | Dosage | Route | Reference |
| Rat Formalin Test (inflammatory phase) | Reduction in nociceptive responses | 100 - 400 mg/kg | Oral | |
| Ibuprofen-induced gastric damage in rats | Protective effect | 100 - 400 mg/kg | Oral |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
Objective: To evaluate the ability of Ethenzamide to inhibit the production of the pro-inflammatory mediator PGE2 in a cell-based model of inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Ethenzamide
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA kit
-
DMSO (for stock solution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Ethenzamide in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.
-
Treatment: Pre-treat the cells with varying concentrations of Ethenzamide for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of Ethenzamide compared to the LPS-stimulated control. Determine the IC50 value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of Ethenzamide by measuring its ability to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (180-220 g)
-
Ethenzamide
-
1% Carrageenan solution in sterile saline
-
Vehicle for Ethenzamide (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control with a known NSAID like indomethacin, and Ethenzamide treatment groups at different doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer Ethenzamide or the vehicle orally by gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Cyclooxygenase (COX) Pathway
Caption: The COX pathway showing Ethenzamide's inhibitory action on COX-2.
Diagram 2: General Experimental Workflow for Evaluating Anti-inflammatory Compounds
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Efficacy of Etosalamide and Salicylamide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of etosalamide and salicylamide, supported by available experimental data. This analysis delves into their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
This compound, also known as ethenzamide, and salicylamide are both non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the salicylate family. Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. While both compounds share a common heritage, nuances in their chemical structures can lead to differences in their anti-inflammatory potency and overall pharmacological profile.
Mechanism of Action: Targeting the Inflammatory Cascade
The principal mechanism of action for both this compound and salicylamide is the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[1][2] The synthesis of prostaglandins is catalyzed by the COX enzymes, COX-1 and COX-2.[2]
-
Salicylamide: Acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3][4] Inhibition of COX-2 is largely responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of the constitutively expressed COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.
-
This compound (Ethenzamide): Also functions by inhibiting COX enzymes to reduce prostaglandin production. Some evidence suggests that ethenzamide may have a relatively selective action on COX-2, which could potentially offer a better safety profile regarding gastrointestinal side effects compared to non-selective NSAIDs. However, one study reported that ethenzamide had no inhibitory effects on COX-1 and COX-2 in their specific in vitro assay, highlighting the need for further research to clarify its precise selectivity.
Beyond COX inhibition, salicylates can also exert anti-inflammatory effects through other pathways. They have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Quantitative Comparison of Anti-inflammatory Efficacy
Direct comparative studies providing a head-to-head quantitative analysis of the anti-inflammatory efficacy of this compound and salicylamide are limited in the readily available scientific literature. However, data from various studies on salicylamide and its derivatives can provide insights into their relative potencies.
| Compound | Animal Model | Endpoint | Efficacy (ED50) | Reference |
| Salicytamide (a salicylamide derivative) | Swiss Mice | Acetic acid-induced writhing | 4.95 mg/kg |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 value indicates higher potency.
While the table above presents data for a derivative of salicylamide, it highlights the potential for modifications to the salicylamide structure to enhance anti-inflammatory and analgesic activity. Studies on N-substituted salicylamides have suggested that some derivatives can be more effective than the parent compound, salicylamide.
Regarding in vitro COX inhibition, a study reported an IC50 value for sodium salicylate on COX-2 of approximately 5 x 10⁻⁶ M. The IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory efficacy of compounds like this compound and salicylamide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible in vivo model for screening acute anti-inflammatory activity.
Protocol:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compounds (this compound, salicylamide) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. The ED50 can then be determined from the dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, containing necessary co-factors like hematin and phenol is prepared.
-
Incubation: The test compounds (this compound, salicylamide) at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme for a specific period.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound. The IC50 values for COX-1 and COX-2 are then determined from the concentration-response curves.
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of this compound and salicylamide involves a cascade of molecular events. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing their efficacy.
Caption: Key inflammatory signaling pathway targeted by this compound and salicylamide.
Caption: A typical experimental workflow for comparing the anti-inflammatory efficacy.
Conclusion
Both this compound and salicylamide are established anti-inflammatory agents that primarily act by inhibiting prostaglandin synthesis through the blockade of COX enzymes. While direct comparative quantitative data on their efficacy is not abundant in the public domain, the available information suggests that structural modifications of the salicylamide backbone, such as in this compound, can influence anti-inflammatory potency. Further head-to-head studies employing standardized in vivo and in vitro models are warranted to definitively delineate the comparative anti-inflammatory efficacy of this compound and salicylamide. Such studies would be invaluable for guiding future drug development efforts in the search for more potent and safer anti-inflammatory therapies.
References
- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethenzamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
A Comparative Analysis of Etosalamide and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Etosalamide, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of its performance relative to other alternatives, supported by available experimental data.
Mechanism of Action: The Role of Cyclooxygenase Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzyme.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2.[1][2]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[1]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines. It is responsible for the production of prostaglandins that mediate pain and inflammation.
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1. Therefore, the selectivity of an NSAID for COX-2 over COX-1 is a critical factor in its overall pharmacological profile.
The following diagram illustrates the general mechanism of action of NSAIDs:
References
Assessing the Cross-Reactivity of Etosalamide: A Methodological Guide
Introduction
Etosalamide, a derivative of salicylic acid, has been investigated for its therapeutic potential. Understanding its cross-reactivity across different cell lines is crucial for predicting its efficacy, off-target effects, and overall safety profile. Cross-reactivity, in this context, refers to the ability of a drug to interact with targets other than its intended primary target, potentially leading to a range of cellular responses in different cell types. This guide provides a framework for evaluating the cross-reactivity of this compound, outlining key experimental approaches, data presentation formats, and visualization of relevant biological pathways and workflows. While specific experimental data on this compound's cross-reactivity is limited in publicly available literature, this guide presents the methodologies that would be employed in such an investigation.
Data Presentation: Comparative Analysis of this compound Activity
To objectively compare the effects of this compound across various cell lines, quantitative data from in vitro assays should be summarized in structured tables. Below are examples of how such data would be presented.
Table 1: Cytotoxicity of this compound in Various Human Cell Lines
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Cancer Cell Lines | |||||
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data not available | - |
| A549 | Lung Carcinoma | MTT | 48 | Data not available | - |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | Data not available | - |
| Jurkat | T-cell Leukemia | Trypan Blue Exclusion | 24 | Data not available | - |
| Non-Cancerous Cell Lines | |||||
| HEK293 | Human Embryonic Kidney | MTT | 48 | Data not available | - |
| HUVEC | Human Umbilical Vein Endothelial | AlamarBlue | 48 | Data not available | - |
| PBMC | Peripheral Blood Mononuclear | Annexin V/PI | 24 | Data not available | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay Type | Parameter Measured | Incubation Time (hours) | IC50 (µM) | Reference |
| RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | 24 | Data not available | - |
| THP-1 | ELISA | TNF-α Secretion | 24 | Data not available | - |
| Synoviocytes | Western Blot | COX-2 Expression | 48 | Data not available | - |
These tables are illustrative. Actual data would be populated from specific experimental studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are standard protocols for key assays used to assess drug cross-reactivity.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Anti-inflammatory Activity (Nitric Oxide Assay in RAW 264.7 cells)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with this compound for 24 hours.
-
Griess Reagent: Collect 50 µL of the culture supernatant and mix with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathway
A potential mechanism of action for a salicilate derivative like this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in multiple cell lines.
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Etosalamide efficacy compared to known analgesic compounds
A comprehensive guide for researchers and drug development professionals on the analgesic properties of etosalamide compared to established compounds.
Executive Summary
This compound, also known as ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. While it is available in some over-the-counter preparations, particularly in Japan, and often in combination with other analgesics, there is a notable scarcity of direct, quantitative, comparative clinical trial data assessing its efficacy against well-established analgesics such as aspirin, paracetamol (acetaminophen), and ibuprofen in human subjects. This guide synthesizes the available preclinical and mechanistic data for this compound and contrasts it with the extensive clinical data for the comparator compounds. A significant point of discussion is the conflicting evidence regarding this compound's primary mechanism of action, with some studies suggesting cyclooxygenase (COX) inhibition typical of NSAIDs, while other preclinical evidence points towards a central analgesic effect independent of COX inhibition. This guide aims to provide a clear, data-driven comparison to inform research and development in pain management.
Comparative Data of Analgesic Compounds
Due to the limited availability of direct comparative human clinical trial data for this compound, the following table presents a summary of available efficacy and mechanistic information for each compound. The data for aspirin, paracetamol, and ibuprofen are derived from numerous clinical trials, whereas the information for this compound is primarily from preclinical studies and general classifications.
| Feature | This compound (Ethenzamide) | Aspirin | Paracetamol (Acetaminophen) | Ibuprofen |
| Drug Class | Non-steroidal Anti-inflammatory Drug (NSAID) | Non-steroidal Anti-inflammatory Drug (NSAID), Salicylate | Analgesic, Antipyretic | Non-steroidal Anti-inflammatory Drug (NSAID), Propionic Acid Derivative |
| Primary Mechanism of Action | Conflicting evidence: Primarily central 5-HT2B receptor antagonism (preclinical) vs. COX inhibition (traditional classification)[1][2][3] | Irreversible inhibition of COX-1 and COX-2 enzymes[4] | Primarily central COX inhibition; mechanism not fully elucidated | Reversible, non-selective inhibition of COX-1 and COX-2 enzymes[4] |
| Analgesic Efficacy (Human Data) | Limited quantitative data available. Preclinical studies suggest potentiation of aspirin's analgesic effect | Effective for mild to moderate pain. | Effective for mild to moderate pain. Evidence for efficacy in some conditions is moderate to strong, while for others, like acute low back pain, it is not effective | Effective for mild to moderate pain, particularly inflammatory pain. |
| Anti-inflammatory Activity | Yes | Yes | Weak | Yes |
| Common Clinical Use | Mild to moderate pain, fever, often in combination products | Mild to moderate pain, fever, antiplatelet agent | Mild to moderate pain, fever | Mild to moderate pain, fever, inflammation |
Experimental Protocols
Preclinical Assessment of this compound Analgesia: The Rat Formalin Test
A key preclinical study investigating the analgesic effect of this compound utilized the rat formalin test, a model of persistent inflammatory pain.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.
-
Nociceptive behavior is quantified by measuring the amount of time the animal spends licking, flinching, or favoring the injected paw.
-
The response occurs in two distinct phases: an early, acute phase (0-10 minutes post-injection) and a late, tonic phase (10-60 minutes post-injection) which is associated with central sensitization in the spinal cord.
-
-
Drug Administration: this compound (or vehicle control) is administered orally or intrathecally prior to the formalin injection.
-
Outcome Measures:
-
Reduction in the duration of nociceptive behaviors during the second phase of the test.
-
Immunohistochemical analysis of c-Fos protein expression in the spinal dorsal horn, a marker of neuronal activation.
-
-
Key Findings for this compound: Oral and intrathecal administration of this compound significantly reduced the nociceptive responses in the second phase of the formalin test and decreased the number of c-Fos-expressing cells in the spinal dorsal horn in a dose-dependent manner. This suggests a central analgesic mechanism of action at the spinal cord level.
Clinical Trial Protocol for Postoperative Dental Pain: A Model for Analgesic Efficacy Studies
A common model for evaluating the efficacy of analgesics in humans is the third molar extraction model. The following is a generalized protocol based on numerous studies of aspirin, paracetamol, and ibuprofen.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients experiencing moderate to severe pain following the surgical removal of impacted third molars.
-
Interventions: Single oral doses of the investigational analgesic (e.g., this compound), an active comparator (e.g., aspirin, ibuprofen, or paracetamol), and a placebo.
-
Outcome Measures:
-
Pain Intensity: Assessed at baseline and at regular intervals (e.g., 30, 60 minutes, and then hourly for 8-12 hours) using a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).
-
Pain Relief: Rated on a categorical scale (e.g., 0 = no relief to 4 = complete relief) at the same time points.
-
Sum of Pain Intensity Differences (SPID): The time-weighted sum of the differences from baseline pain intensity.
-
Total Pain Relief (TOTPAR): The time-weighted sum of the pain relief scores.
-
Time to Onset of Analgesia: The time when a patient first reports meaningful pain relief.
-
Duration of Analgesia: The time to remedication with a rescue analgesic.
-
Patient's Global Evaluation: An overall assessment of the treatment's effectiveness at the end of the study period.
-
-
Statistical Analysis: Comparison of the mean SPID and TOTPAR scores between treatment groups using analysis of variance (ANOVA). Time-to-event analysis for the duration of analgesia.
Signaling Pathways and Mechanisms of Action
This compound's Proposed Dual Mechanism of Action
The mechanism of action for this compound is not definitively established, with conflicting evidence. One proposed pathway, based on preclinical findings, involves a central mechanism independent of peripheral COX inhibition. Another considers it a traditional NSAID.
Caption: Proposed dual mechanisms of action for this compound.
Mechanism of Action of Aspirin and Ibuprofen (NSAIDs)
Aspirin and ibuprofen are non-selective COX inhibitors, reducing the production of prostaglandins that mediate pain and inflammation.
Caption: The signaling pathway inhibited by NSAIDs like aspirin and ibuprofen.
Mechanism of Action of Paracetamol (Acetaminophen)
The exact mechanism of paracetamol is not fully understood, but it is thought to primarily act on the central nervous system to inhibit COX enzymes.
Caption: The proposed central mechanism of action for paracetamol.
Conclusion
This compound (ethenzamide) presents an interesting case in the landscape of analgesics. While traditionally classified as an NSAID, emerging preclinical evidence suggests a potentially novel, central mechanism of action that may differentiate it from classic COX inhibitors. This could have implications for its side-effect profile, particularly concerning gastrointestinal toxicity. However, the current lack of robust, comparative human clinical trial data is a significant gap in our understanding of its clinical efficacy relative to standard-of-care analgesics. Further research, including well-designed, head-to-head clinical trials, is imperative to definitively establish the analgesic efficacy and safety profile of this compound and to clarify its precise mechanism of action in humans. Such studies would be invaluable for guiding its potential future role in pain management.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic - Wikipedia [en.wikipedia.org]
In Vivo Validation of Etosalamide's Therapeutic Potential: A Comparative Framework
Disclaimer: As of late 2025, publicly accessible literature lacks specific in vivo validation studies, quantitative performance data, and detailed experimental protocols for Etosalamide. This guide has been developed to provide a comparative framework outlining the standard methodologies and data presentation that would be employed to evaluate the therapeutic potential of a compound like this compound, which is classified as an antipyretic and analgesic agent. For illustrative purposes, this guide utilizes data from established non-steroidal anti-inflammatory drugs (NSAIDs) that share a similar therapeutic profile.
Introduction
This compound, also known as o-(2-Ethoxyethoxy)benzamide, is recognized for its potential antipyretic and analgesic properties. The validation of such a compound for clinical use necessitates rigorous in vivo testing to establish its efficacy, potency, and safety profile. This process typically involves preclinical studies in animal models to assess its ability to alleviate pain and reduce fever, often in direct comparison with existing therapeutic agents. This guide outlines the essential in vivo assays and comparative data structures required for such an evaluation, providing researchers and drug development professionals with a blueprint for the assessment of novel analgesic and antipyretic compounds.
Comparative Analysis of Analgesic and Antipyretic Efficacy
To contextualize the therapeutic potential of a novel compound like this compound, its performance would be benchmarked against a well-characterized alternative. In this guide, we use S(+)-Ketoprofen, a potent NSAID, as the comparator. The following tables summarize the type of quantitative data that would be generated in head-to-head in vivo studies.
Table 1: Comparative Analgesic Activity
| Compound | Animal Model | Assay | Dose | Response |
| This compound | Mouse | Acetic Acid-Induced Writhing | Data Not Available | Data Not Available |
| S(+)-Ketoprofen | Mouse | Acetic Acid-Induced Writhing | 0.5 mg/kg (i.v.) | 92.1 ± 2.2% inhibition of writhing[1] |
| This compound | Rat | Formalin Test (Inflammatory Phase) | Data Not Available | Data Not Available |
| S(+)-Ketoprofen | Rat | Not specified in search results | Not specified | Not specified |
| Diclofenac (Reference) | Rat | Not specified in search results | Not specified | Less potent than S(+)-Ketoprofen[1] |
Table 2: Comparative Antipyretic Activity
| Compound | Animal Model | Assay | Dose | Response |
| This compound | Rat | Brewer's Yeast-Induced Pyrexia | Data Not Available | Data Not Available |
| S(+)-Ketoprofen | Rat | Brewer's Yeast-Induced Pyrexia | ED50 = 1.6 mg/kg | Marked antipyretic action[1] |
| Paracetamol (Reference) | Mouse | Brewer's Yeast-Induced Pyrexia | 150 mg/kg | Significant temperature reduction[2] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments that would be essential for validating the therapeutic potential of this compound.
Acetic Acid-Induced Writhing Test for Analgesia
-
Objective: To evaluate peripheral analgesic activity.
-
Animal Model: Swiss albino mice.
-
Procedure:
-
Animals are divided into control, reference, and test groups.
-
The test compound (this compound) or reference drug (e.g., S(+)-Ketoprofen) is administered, typically intraperitoneally (i.p.) or orally (p.o.).
-
After a set absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).
-
The number of writhes is counted for a defined period, usually 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group relative to the vehicle-treated control group.
Brewer's Yeast-Induced Pyrexia for Antipyretic Activity
-
Objective: To assess the ability of a compound to reduce fever.
-
Animal Model: Wistar rats.
-
Procedure:
-
The basal rectal temperature of each animal is recorded using a digital thermometer.
-
Pyrexia (fever) is induced by a subcutaneous injection of a 20% aqueous suspension of Brewer's yeast.
-
Approximately 18 hours post-injection, the rectal temperature is measured again. Animals showing a significant increase in temperature (typically >0.5°C) are selected for the study.
-
The test compound (this compound) or a reference drug (e.g., S(+)-Ketoprofen, Paracetamol) is administered.
-
Rectal temperatures are recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) post-treatment.
-
-
Data Analysis: The reduction in rectal temperature over time is compared between the treated and control groups.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the therapeutic context.
Caption: Putative mechanism of action for this compound via COX enzyme inhibition.
Caption: Workflow for an in vivo antipyretic activity study.
References
Benchmarking Etosalamide Against Other Benzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Etosalamide and other benzamide derivatives with analgesic and antipyretic properties. Due to the limited availability of public domain preclinical data for this compound, this document focuses on the broader class of analgesic benzamides, using related compounds and established non-steroidal anti-inflammatory drugs (NSAIDs) as benchmarks. The primary mechanism of action for these compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, a hallmark of many NSAIDs.
Introduction to Analgesic Benzamides
Benzamide derivatives represent a versatile class of compounds with a wide range of pharmacological activities.[1][2] While many are known for their antipsychotic or antiemetic properties, a subset, including this compound, Ethenzamide, and Salicylamide, are recognized for their analgesic and antipyretic effects.[2][3] this compound, chemically known as o-(2-Ethoxyethoxy)benzamide, is structurally related to salicylates and is used clinically for the relief of pain and fever. The therapeutic action of these analgesic benzamides is primarily attributed to their ability to inhibit COX enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1]
Comparative Data
In Vitro Cyclooxygenase (COX) Inhibition
The following table summarizes the reported 50% inhibitory concentrations (IC50) of various compounds against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The ratio of COX-1/COX-2 IC50 is often used as an indicator of selectivity towards the COX-2 isoform, which is primarily induced during inflammation.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| This compound | Benzamide Derivative | Not Available | Not Available | Not Available | |
| Salicylamide | Benzamide Derivative | Data varies | Data varies | Data varies | |
| Diclofenac | NSAID | 0.076 | 0.026 | 2.9 | |
| Ibuprofen | NSAID | 12 | 80 | 0.15 | |
| Celecoxib | COX-2 Inhibitor | 82 | 6.8 | 12 | |
| Indomethacin | NSAID | 0.0090 | 0.31 | 0.029 |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Analgesic and Anti-inflammatory Activity
The table below presents examples of in vivo data for some benzimidazole derivatives, which share structural similarities with benzamides and have been evaluated for analgesic and anti-inflammatory effects.
| Compound | Animal Model | Dose | Analgesic Effect (% inhibition) | Anti-inflammatory Effect (% inhibition) | Reference |
| Benzimidazole Derivative 1 | Acetic acid-induced writhing (mouse) | 50 mg/kg | 79.66 | Not Reported | |
| Benzimidazole Derivative 2 | Acetic acid-induced writhing (mouse) | 50 mg/kg | 83.05 | Not Reported | |
| Benzimidazole Derivative 2 | Carrageenan-induced paw edema (rat) | 100 mg/kg | Not Reported | 100 | |
| Benzimidazole Derivative 7 | Acetic acid-induced writhing (mouse) | 100 mg/kg | 89 | Not Reported | |
| Aceclofenac (Standard) | Acetic acid-induced writhing (mouse) | 25 mg/kg | 85.59 | Not Reported | |
| Nimesulide (Standard) | Carrageenan-induced paw edema (rat) | 50 mg/kg | Not Reported | 100 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols used to evaluate the analgesic, antipyretic, and anti-inflammatory activities of pharmaceutical compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
Principle: The inhibition of the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes is measured. The subsequent product, prostaglandin E2 (PGE2), is often quantified.
General Procedure:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing the respective COX enzyme, a cofactor such as hematin, and the test compound at various concentrations is prepared.
-
Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Termination: The reaction is stopped, typically by the addition of an acid.
-
Quantification: The amount of PGE2 produced is measured using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
In Vivo Analgesic Activity: Hot Plate Test
This method is used to assess the central analgesic activity of a compound.
Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to react is indicative of an analgesic effect.
General Procedure:
-
Animal Model: Mice or rats are typically used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Acclimatization: Animals are acclimatized to the experimental room and the apparatus.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking of hind paws or jumping) is recorded before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered, usually orally or intraperitoneally.
-
Post-treatment Measurement: The reaction latency is measured at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The percentage increase in reaction time (analgesic effect) is calculated relative to the baseline.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
Principle: The intraperitoneal injection of acetic acid induces a writhing response (stretching and constriction of the abdomen). A reduction in the number of writhes indicates an analgesic effect.
General Procedure:
-
Animal Model: Mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered prior to the acetic acid injection.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.
In Vivo Antipyretic Activity: Brewer's Yeast-Induced Pyrexia
This is a standard model for assessing the antipyretic effect of a compound.
Principle: Subcutaneous injection of a suspension of brewer's yeast induces a febrile response in rats. A reduction in the elevated body temperature indicates an antipyretic effect.
General Procedure:
-
Animal Model: Rats are typically used.
-
Baseline Temperature: The initial rectal temperature of the rats is recorded.
-
Induction of Pyrexia: A suspension of brewer's yeast is injected subcutaneously into the back of the rats.
-
Temperature Measurement: Rectal temperature is measured again after a set period (e.g., 18-24 hours) to confirm the induction of fever. Only febrile animals are included in the study.
-
Drug Administration: The test compound or a standard antipyretic drug (e.g., paracetamol) is administered.
-
Post-treatment Temperature: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3 hours) after drug administration.
-
Data Analysis: The reduction in rectal temperature over time is compared between the treated and control groups.
Visualizations
Prostaglandin Synthesis Pathway and NSAID Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins via the cyclooxygenase (COX) pathway and the inhibitory action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the presumed mechanism for analgesic benzamides.
Caption: Prostaglandin synthesis pathway and NSAID inhibition.
Experimental Workflow for In Vivo Analgesic Testing (Writhing Test)
The diagram below outlines a typical workflow for evaluating the peripheral analgesic activity of a test compound using the acetic acid-induced writhing test in mice.
Caption: Workflow for acetic acid-induced writhing test.
Conclusion
While this compound is an established analgesic and antipyretic agent, a detailed public preclinical dataset for direct comparison is lacking. However, based on its chemical structure and therapeutic use, its mechanism of action is likely through the inhibition of COX enzymes, similar to other non-steroidal anti-inflammatory drugs and related benzamides like Salicylamide. The provided experimental protocols and comparative data for other compounds offer a framework for researchers to design and interpret studies on this compound and other novel benzamide derivatives. Further research is warranted to fully characterize the in vitro and in vivo pharmacological profile of this compound to better understand its comparative efficacy and safety.
References
Head-to-head comparison of Etosalamide and Etodolac
A comprehensive guide for researchers and drug development professionals
Disclaimer: Publicly available pharmacological data on Etosalamide is extremely limited. This guide provides a detailed overview of Etodolac based on extensive research and contrasts it with the currently available information for this compound. A direct, in-depth comparison is not feasible due to the lack of published experimental data for this compound.
Introduction
Etodolac is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class. It is widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2] In contrast, this compound, also known as Ethosalamide, is described as an antipyretic and analgesic agent with anti-inflammatory properties; however, detailed pharmacological data in the public domain is scarce.[1][3] This guide aims to provide a thorough comparison based on the available scientific literature.
Chemical Properties
A fundamental aspect of understanding any therapeutic agent is its chemical structure.
| Property | This compound | Etodolac |
| Chemical Name | 2-(2-ethoxyethoxy)benzamide | (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
| Molecular Formula | C11H15NO3 | C17H21NO3 |
| Molecular Weight | 209.24 g/mol | 287.35 g/mol |
Mechanism of Action
Etodolac: The anti-inflammatory, analgesic, and antipyretic effects of etodolac are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. Etodolac exhibits a degree of selectivity for COX-2 over COX-1. The COX-1 isoenzyme is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is induced during inflammation. The preferential inhibition of COX-2 is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Etodolac is administered as a racemic mixture, with the S-(+)-enantiomer being the biologically active form.
This compound: The precise mechanism of action for this compound is not well-documented in available scientific literature. As a compound with stated anti-inflammatory and analgesic properties, it is plausible that it may also involve the inhibition of prostaglandin synthesis via the cyclooxygenase pathway, but this remains unconfirmed by published experimental data.
Signaling Pathway of COX Inhibition by Etodolac
Caption: Mechanism of Etodolac via preferential inhibition of COX-2.
Pharmacokinetics
| Parameter | This compound | Etodolac |
| Bioavailability | Data not available | ≥ 80% |
| Protein Binding | Data not available | > 99% (primarily to albumin) |
| Metabolism | Data not available | Extensively hepatic. |
| Half-life | Data not available | Approximately 7.3 hours |
| Excretion | Data not available | Primarily renal (72%), with some fecal excretion (16%). |
Pharmacodynamics
Etodolac: The pharmacodynamic effects of etodolac are well-characterized. It demonstrates anti-inflammatory, analgesic, and antipyretic activities. Clinical studies have shown its efficacy in treating the signs and symptoms of osteoarthritis and rheumatoid arthritis. The onset of analgesia is approximately 30 minutes after oral administration, with a peak effect between 1 to 2 hours.
Experimental Protocols
Due to the lack of detailed published studies for this compound, this section focuses on representative experimental protocols that could be used to compare it with Etodolac.
In Vitro COX-2 Selectivity Assay
Objective: To determine the relative inhibitory potency of a compound against COX-1 and COX-2.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Principle: A chromogenic assay can be used to measure the peroxidase activity of the COX enzymes.
-
Procedure:
-
The test compound (this compound or Etodolac) at various concentrations is pre-incubated with either COX-1 or COX-2 enzyme.
-
Arachidonic acid is added to initiate the reaction.
-
The rate of oxidation of a chromogenic substrate is measured spectrophotometrically.
-
-
Data Analysis: IC50 values (the concentration of the drug that causes 50% inhibition) are calculated for both COX-1 and COX-2. The COX-2 selectivity ratio is then determined (IC50 COX-1 / IC50 COX-2).
Caption: Workflow for determining COX-2 selectivity in vitro.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To assess the in vivo anti-inflammatory effect of a compound.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Procedure:
-
Animals are fasted overnight.
-
The test compound (this compound or Etodolac) or vehicle is administered orally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for the drug-treated groups compared to the vehicle-treated control group.
Clinical Data Summary
Etodolac: Numerous clinical trials have demonstrated the efficacy and safety of etodolac in the treatment of osteoarthritis and rheumatoid arthritis. It has been shown to be comparable in efficacy to other NSAIDs such as aspirin, naproxen, and diclofenac. Large-scale studies have also evaluated its safety profile, with gastrointestinal complaints being the most frequently reported side effects.
This compound: There is a lack of published clinical trial data for this compound in major medical databases.
Conclusion
Based on the currently available information, Etodolac is a well-characterized NSAID with a clear mechanism of action, established pharmacokinetic and pharmacodynamic profiles, and extensive clinical data supporting its use. It acts as a preferential COX-2 inhibitor, which may offer a better gastrointestinal safety profile compared to non-selective NSAIDs.
This compound is described as an anti-inflammatory and analgesic agent, but a comprehensive scientific profile is not publicly available. To conduct a meaningful head-to-head comparison, further research into the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound is required. Researchers in drug development would need to perform foundational studies, such as those outlined in the experimental protocols section, to characterize this compound and compare its performance against established drugs like Etodolac.
References
Reproducibility of Etosalamide Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of Etoposide and its key alternatives in the context of Small Cell Lung Cancer (SCLC) treatment. All data is sourced from publicly available research to ensure objectivity and support reproducibility.
Mechanism of Action: Etoposide
Etoposide is a topoisomerase II inhibitor. Its primary mechanism of action involves forming a ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of DNA strands after they have been broken by the enzyme to resolve DNA supercoils during replication. The accumulation of these double-strand breaks triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][2][3][4] The DNA damage initiates signaling cascades, including the p53 pathway, which further promotes apoptosis.
References
Comparative Analysis of Salicylamide and Ethenzamide: A Review of Dose-Response Relationships in Analgesia and Inflammation
A comprehensive review of available data on Salicylamide and Ethenzamide reveals insights into their dose-dependent analgesic and anti-inflammatory properties. This guide provides a comparative analysis of these compounds, alongside the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Due to a significant lack of available scientific literature and clinical data, a statistical analysis of Etosalamide's dose-response curve could not be conducted.
Introduction
Salicylamide and Ethenzamide are analgesic and antipyretic drugs that are structurally related to salicylates. While they share some pharmacological properties with aspirin, they are not hydrolyzed to salicylic acid in the body.[1] This guide summarizes the available dose-response data for these compounds and compares them to Ibuprofen, a widely used NSAID. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Dose-Response Data
The following table summarizes the typical oral dosages for Salicylamide, Ethenzamide, and Ibuprofen for analgesic and anti-inflammatory effects in adults. It is important to note that for Salicylamide, higher doses, the safety of which has not been clearly established, were reportedly necessary for a notable anti-inflammatory effect in rheumatic diseases.[2]
| Drug | Typical Analgesic Dose | Maximum Daily Dose | Notes |
| Salicylamide | 325–650 mg every 3–4 hours[1] | Information not available | Higher doses (6-24 g daily) have been used for anti-inflammatory effects in rheumatic disease, but safety is not established.[2] |
| Ethenzamide | 250–500 mg every 6–8 hours[3] | ~1500 mg | Onset of action is typically within 30 minutes to an hour. |
| Ibuprofen | 200–400 mg every 4–6 hours | 3200 mg (prescription) | A well-established NSAID with extensive dose-response data available. |
Experimental Protocols
In Vitro: Inhibition of Protein Denaturation
This assay is a common preliminary screening method for anti-inflammatory properties.
-
Preparation of Reaction Mixture: A reaction mixture is prepared consisting of 0.2 ml of egg albumin (from a fresh hen's egg), 2.8 ml of phosphate-buffered saline (pH 6.4), and 2 ml of varying concentrations of the test extract.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.
-
Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A 0.1 ml injection of 1% carrageenan solution is administered into the sub-plantar region of the rat's left hind paw.
-
Drug Administration: The test compound or a standard drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group that received only the vehicle.
Signaling Pathways in Inflammation
The anti-inflammatory effects of NSAIDs like Ibuprofen are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. This is a key signaling pathway in inflammation. While Ethenzamide is also known to inhibit COX, the precise signaling pathways for Salicylamide are less clearly defined.
Figure 1. Simplified signaling pathway of inflammation and the mechanism of action for NSAIDs.
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates a typical workflow for conducting a dose-response analysis to determine the efficacy of a potential anti-inflammatory drug.
Figure 2. A generalized workflow for determining the dose-response relationship of a compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Etosalamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of etosalamide, ensuring compliance with regulatory standards and minimizing environmental impact. While specific quantitative data on this compound disposal is not extensively available, adherence to general principles for hazardous pharmaceutical waste is paramount.
Key Data on this compound and Disposal Considerations
The following table summarizes crucial information derived from Safety Data Sheets (SDS) and general pharmaceutical waste guidelines.
| Parameter | Information | Citation |
| Physical State | Powder Solid | [1] |
| Appearance | White | [1] |
| Stability | Stable under normal conditions. | [1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [1] |
| Known Hazards | Harmful if swallowed. May cause cancer. Suspected of damaging fertility or the unborn child. | [2] |
| Primary Disposal Route | Dispose of as hazardous waste through an approved waste disposal plant. | |
| Environmental Hazards | May be harmful to aquatic life. Do not allow product to enter drains. | |
| Regulatory Oversight | U.S. Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) regulate pharmaceutical waste. Disposal must comply with federal, state, and local regulations. |
Procedural Protocol for this compound Disposal
The following protocol outlines the recommended steps for the proper disposal of this compound, based on general best practices for hazardous chemical and pharmaceutical waste management.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
2. Waste Identification and Segregation:
-
All this compound waste, including unused product, contaminated labware (e.g., weighing boats, spatulas), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions. Store in a designated and properly labeled hazardous waste accumulation area.
3. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a tightly fitting lid and be kept closed except when adding waste.
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "contaminated debris"). Include the appropriate hazard pictograms.
4. Disposal of Empty Containers:
-
Empty containers that originally held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label. The clean, empty container can then be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional procedures.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Contain the spill using an appropriate absorbent material.
-
All materials used for the cleanup, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste in the designated this compound waste container.
6. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the accumulated this compound waste. Professional disposal ensures compliance with all regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Etosalamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Etosalamide, a chemical compound requiring careful management. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Quantitative Safety Data
While specific quantitative occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, it is essential to handle it with care due to its chemical nature as an aromatic amide. The following table summarizes the available safety data. In the absence of specific data, a conservative approach to handling is recommended.
| Data Point | Value | Source / Comment |
| Occupational Exposure Limit (OEL) | No specific OEL established. | Handle as a potentially hazardous chemical. Minimize exposure through engineering controls and PPE. |
| LD50 (Median Lethal Dose) | Data not available. | Assume moderate to high toxicity and handle accordingly. |
| Physical State | Solid powder. | General laboratory procedures for handling chemical powders should be followed. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes and airborne particles.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before each use and changed frequently, especially if contaminated.
-
Lab Coat: A flame-resistant lab coat or gown should be worn to protect against spills.
-
Full Body Protection: For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls may be necessary.
-
-
Respiratory Protection: While general handling in a well-ventilated area or a fume hood may not require respiratory protection, a NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Experimental Protocol: Handling this compound Powder
This protocol outlines the standard operating procedure for safely handling this compound powder in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a dedicated and clearly labeled workspace.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Don all required PPE before handling the chemical.
-
Conduct all weighing and transfer operations of this compound powder within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Use dedicated spatulas and weighing boats.
-
Avoid creating dust. If any dust is generated, gently clean the area with a damp cloth; do not dry sweep.[2]
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow any specific storage temperature requirements provided by the supplier.
-
Operational and Disposal Plans
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including used weighing boats, gloves, and paper towels, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquids. Do not dispose of down the drain.
-
Disposal Method: All this compound waste should be treated as hazardous chemical waste and disposed of through a licensed environmental waste management company, following all local, state, and federal regulations. The incineration of aromatic compounds should be performed in a special incinerator.
Decontamination
-
Equipment: All non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound must be decontaminated.
-
Rinse the equipment with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste.
-
After the initial rinse, wash the equipment with soap and water.
-
-
Work Surfaces: Decontaminate work surfaces at the end of each procedure by wiping them down with a suitable solvent and then cleaning with soap and water.
-
Empty Containers: Empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to laboratory procedures for decontaminated glassware or plastic.
Visual Safety Guides
To further aid in the safe handling of this compound, the following diagrams illustrate the key workflows and logical relationships.
Caption: Workflow for handling this compound powder.
Caption: Decision tree for this compound waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
